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  • Product: 3-(4-Methoxyphenyl)morpholine
  • CAS: 1017481-31-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Therapeutic Potential of 3-(4-Methoxyphenyl)morpholine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of drug candidates.[1] When substituted with a 3-(4-methoxyphenyl) group, this core structure gives rise to a class of derivatives with significant therapeutic potential across multiple domains, including oncology, neuroprotection, and inflammation.[2][3] This guide provides an in-depth analysis of the synthesis, mechanisms of action, and preclinical evaluation of 3-(4-Methoxyphenyl)morpholine derivatives. We will explore key structure-activity relationships, detail essential experimental protocols for their evaluation, and present a forward-looking perspective on their journey from laboratory synthesis to potential clinical application.

The Morpholine Scaffold in Modern Drug Discovery

Morpholine, a six-membered heterocyclic compound containing both an oxygen and a nitrogen atom, is a cornerstone in the design of pharmacologically active molecules.[4][5] Its inclusion in a drug candidate's structure is a strategic choice aimed at enhancing key properties. The nitrogen atom is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, which together improve aqueous solubility and membrane permeability.[6] This often translates to better metabolic stability and oral bioavailability, making the morpholine moiety a valuable component in the development of drugs targeting a wide array of diseases.[1][3]

Spotlight on the 3-(4-Methoxyphenyl)morpholine Pharmacophore

The introduction of a phenyl ring at the 3-position of the morpholine scaffold creates a rigid structure that facilitates specific interactions with biological targets.[2] The further addition of a methoxy group at the para-position (4-position) of this phenyl ring is particularly significant. This electron-donating group can influence the electronic properties of the entire molecule, potentially enhancing binding affinity to target proteins and modulating the compound's overall biological activity. Derivatives of this core structure have shown promise as key intermediates in the synthesis of novel therapeutics, particularly for neurological disorders.[2]

Synthetic Pathways and Methodologies

The synthesis of 3-(4-Methoxyphenyl)morpholine derivatives is a multi-step process that allows for diverse functionalization. A common and efficient approach involves a Pd-catalyzed carboamination reaction, which enables the creation of the core morpholine ring with precise stereochemistry.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for producing these derivatives. The choice of starting materials and reagents dictates the final substitutions and, consequently, the pharmacological profile of the compound. This strategic selection is paramount; for instance, the choice of aryl bromide in the carboamination step will define one of the key substitution patterns influencing target specificity.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization & Final Product A Enantiopure Amino Alcohol (e.g., (S)-2-amino-1-propanol) C Substrate Preparation (3-step process) A->C Protection & Functionalization B Aryl or Alkenyl Bromide D Pd-Catalyzed Carboamination B->D Coupling Partner C->D E Formation of cis-3,5-disubstituted Morpholine Core D->E Cyclization F Functional Group Interconversion / Coupling E->F Modification G Final Derivative (e.g., 3-(4-Methoxyphenyl)morpholine derivative) F->G Purification

Caption: Generalized synthetic workflow for 3,5-disubstituted morpholine derivatives.

Key Therapeutic Areas and Mechanisms of Action

Derivatives of the 3-(4-methoxyphenyl)morpholine scaffold have demonstrated significant potential in several critical therapeutic areas.

Anticancer Potential

A growing body of evidence supports the use of these derivatives as potent anticancer agents. Their efficacy has been demonstrated against a range of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), and neuroblastoma (SHSY-5Y).[6][7]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition A primary mechanism for their anticancer effect is the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6] By blocking key kinases in this cascade, these compounds can effectively induce apoptosis (programmed cell death) and arrest the cell cycle, thereby halting tumor progression.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 3-(4-Methoxyphenyl) morpholine derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Quantitative Data: Cytotoxic Activity The table below summarizes the cytotoxic activity (IC50 values) of representative morpholine-substituted compounds against various cancer cell lines.

Compound IDTarget Cell LineIC50 Value (µM)Reference
AK-10 A549 (Lung)8.55 ± 0.67[7]
MCF-7 (Breast)3.15 ± 0.23[7]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
10e A549 (Lung)0.033 ± 0.003[6]
MDA-MB-231 (Breast)0.63 ± 0.02[6]
10h MCF-7 (Breast)0.087 ± 0.007[6]
Anti-inflammatory Properties

Inflammation is a key pathological feature of numerous diseases. Morpholine derivatives have been shown to possess significant anti-inflammatory activity.[3]

Mechanism of Action: Inhibition of Inflammatory Mediators One of the primary anti-inflammatory mechanisms involves the inhibition of prostaglandin synthesis by targeting cyclooxygenase (COX) enzymes.[8] Additionally, certain derivatives can suppress the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages, which are key mediators of the inflammatory response.[9]

Neuroprotective Effects

The blood-brain barrier permeability predicted for some derivatives makes them attractive candidates for treating central nervous system (CNS) disorders.[10] Research points to their potential in managing neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][12]

Mechanism of Action: Multi-Target Engagement The neuroprotective effects are often multi-faceted. These compounds can act as inhibitors of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), all of which are implicated in the progression of neurodegeneration.[11] Furthermore, some derivatives exhibit anti-inflammatory effects within the CNS by inhibiting microglial activation, which is a critical component of neuroinflammation.[13] Anxiolytic effects have also been reported, potentially mediated through interactions with benzodiazepine binding sites on GABA-A receptors.[10]

Methodologies for Preclinical Evaluation

Rigorous and validated experimental protocols are essential to accurately determine the therapeutic potential of these derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-(4-Methoxyphenyl)morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[3]

Rationale: The injection of carrageenan into the rat paw induces a biphasic acute inflammatory response. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and cytokines. A compound's ability to reduce the swelling (edema) in the second phase indicates potential inhibition of prostaglandin synthesis.[14][15]

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the morpholine derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol: In Vivo Anticancer Efficacy (Xenograft Model)

This model evaluates a compound's ability to inhibit tumor growth in a living organism.[16]

Rationale: Implanting human tumor cells into immunodeficient mice allows for the study of a compound's direct antitumor effects in a complex biological system, providing crucial data on efficacy and potential toxicity before human trials.[17][18]

Step-by-Step Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., A549) under standard conditions.

  • Tumor Implantation: Harvest the cells and resuspend them in a mixture of medium and Matrigel. Subcutaneously inject approximately 5x10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers once the tumors become palpable. The formula (Length x Width²) / 2 is typically used.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, positive control, test compound). Begin dosing according to the planned schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI).

  • Termination and Analysis: At the end of the study (or when tumors reach a maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

Future Directions and Conclusion

The 3-(4-Methoxyphenyl)morpholine scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives synthesized from this core have demonstrated potent and diverse pharmacological activities, particularly in oncology, neuroprotection, and anti-inflammation. Future research should focus on optimizing lead compounds to enhance their selectivity and reduce potential off-target effects. Advanced in vivo studies using orthotopic or patient-derived xenograft (PDX) models will be crucial to validate their efficacy in more clinically relevant settings. Furthermore, detailed pharmacokinetic and toxicological profiling will be necessary to identify candidates with the drug-like properties required for successful clinical translation. The versatility of this scaffold ensures that it will remain an area of intense investigation, with the potential to deliver next-generation treatments for some of the most challenging human diseases.

References

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Sources

Exploratory

The Methoxyphenyl Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Pharmacophore The morpholine ring is a cornerstone in medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Its incorporation into drug candidates often leads to enhanced aqueous solubility, metabolic stability, and improved oral bioavailability. When coupled with a methoxyphenyl moiety, the resulting scaffold offers a unique combination of structural rigidity, hydrogen bonding capability, and lipophilicity, making it a highly attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of methoxyphenyl morpholine analogs, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Synthetic Strategies: Building the Core Scaffold

The synthesis of methoxyphenyl morpholine analogs can be approached through various routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the cyclization of an appropriate amino alcohol.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of methoxyphenyl morpholine analogs, starting from a methoxyphenyl-substituted epoxide and a suitable amino alcohol.

Synthesis Workflow Start Methoxyphenyl Epoxide Ring_Opening Nucleophilic Ring Opening Start->Ring_Opening Amino_Alcohol Amino Alcohol Amino_Alcohol->Ring_Opening Intermediate Amino Alcohol Intermediate Ring_Opening->Intermediate Cyclization Intramolecular Cyclization (e.g., via activation of hydroxyl group) Intermediate->Cyclization Analog Methoxyphenyl Morpholine Analog Cyclization->Analog

Caption: Generalized synthetic workflow for methoxyphenyl morpholine analogs.

Detailed Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)morpholine

This protocol describes a common method for the synthesis of a foundational methoxyphenyl morpholine analog.

Materials:

  • 2-(4-methoxyphenyl)oxirane

  • 2-aminoethanol

  • Methanol (solvent)

  • Sodium methoxide (catalyst)

  • Hydrochloric acid (for salt formation)

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-methoxyphenyl)oxirane (1 equivalent) in methanol.

  • Addition of Reagents: Add 2-aminoethanol (1.2 equivalents) to the solution, followed by a catalytic amount of sodium methoxide.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Salt Formation (Optional): For isolation as a hydrochloride salt, dissolve the purified product in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-methoxyphenyl)morpholine hydrochloride.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Methoxyphenyl morpholine analogs have demonstrated significant potential across a range of therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders and cancer.

Central Nervous System Disorders

The methoxyphenyl morpholine scaffold is a key feature in a number of compounds targeting CNS receptors, including the N-methyl-D-aspartate (NMDA) receptor.[4] Modulation of the NMDA receptor is a critical strategy in the development of treatments for a variety of neurological and psychiatric conditions, including depression, neuropathic pain, and neurodegenerative diseases.[5]

Structure-Activity Relationship for NMDA Receptor Affinity:

A study by Wallach et al. (2017) investigated the affinity of several arylcyclohexylmorpholine analogs for the NMDA receptor. The results highlight the influence of the methoxy group's position on binding affinity.[4]

CompoundMethoxyphenyl PositionNMDA Receptor Affinity (Ki, nM)
3-MeO-PCMo3-methoxyModerate
2-MeO-PCMo2-methoxyLower
4-MeO-PCMo4-methoxyLowest

Key SAR Insights:

  • The position of the methoxy group on the phenyl ring significantly impacts NMDA receptor affinity.

  • A 3-methoxy substitution appears to be favorable for moderate affinity, comparable to ketamine.[4]

  • Moving the methoxy group to the 2- or 4-position leads to a decrease in binding affinity.

Anticancer Activity

The methoxyphenyl morpholine moiety is also a privileged scaffold in the design of anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[6][7]

The PI3K/Akt/mTOR Signaling Pathway:

This pathway is a critical regulator of cell fate, and its dysregulation is a hallmark of many cancers. Methoxyphenyl morpholine analogs have been designed to inhibit key kinases within this cascade, such as PI3K and mTOR.[8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibitor Methoxyphenyl Morpholine Analog Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by methoxyphenyl morpholine analogs.

Structure-Activity Relationship for Anticancer Activity:

The anticancer potency of methoxyphenyl morpholine derivatives is highly dependent on the substitution pattern on both the phenyl and morpholine rings.

Compound SeriesKey Structural FeaturesAnticancer Activity (IC50)Target Cancer Cell Lines
Morpholino-pyrimidines2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenolVaries with substitutionBreast, Colon
Morpholino-quinazolinesTrifluoromethyl and morpholine moieties0.033 µM (Compound 10e)Lung (A549)

Key SAR Insights:

  • The presence of a trifluoromethyl group on the phenyl ring can significantly enhance anticancer activity.[10]

  • The hybridization of the morpholine-pyrimidine scaffold has shown promising antiproliferative effects.[11][12]

  • The morpholine moiety is crucial for potent and selective cytotoxicity against various cancer cell lines.[10]

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the in vitro evaluation of the anticancer and neuroprotective effects of novel methoxyphenyl morpholine analogs.

In Vitro Anticancer Activity: MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[13][14]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (methoxyphenyl morpholine analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[15]

In Vitro Neuroprotective Activity: Oxidative Stress Model

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[16][17]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • 24-well plates

  • Test compound (methoxyphenyl morpholine analog)

  • Oxidative stress inducer (e.g., hydrogen peroxide or 6-hydroxydopamine)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed neuronal cells into 24-well plates and allow them to differentiate if necessary.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Add the oxidative stress inducer to the wells (excluding the control wells) and incubate for a further 24 hours.

  • LDH Assay: Collect the cell culture supernatant and measure the LDH release according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in the compound-treated wells to the vehicle-treated and stress-induced wells.

Expanding Therapeutic Horizons: Beyond CNS and Cancer

While the primary focus of research on methoxyphenyl morpholine analogs has been on CNS disorders and cancer, emerging evidence suggests their potential in other therapeutic areas.

  • Anti-inflammatory Activity: Certain methoxyphenolic compounds have been shown to inhibit the expression of multiple inflammatory mediators in human airway cells, suggesting a potential role in treating inflammatory lung diseases.[10][18]

  • Antiviral Activity: The morpholine scaffold is present in some compounds with reported antiviral activity. Further exploration of methoxyphenyl morpholine derivatives against various viral targets is a promising area of research.[19][20][21]

  • Antimicrobial Activity: Novel Schiff bases of 4-(4-aminophenyl)-morpholine have demonstrated potent antimicrobial activity against a range of bacteria and fungi.[2]

Conclusion and Future Directions

The methoxyphenyl morpholine scaffold has firmly established itself as a privileged motif in drug discovery. Its synthetic tractability, coupled with its ability to confer desirable pharmacological properties, has led to the development of potent and selective modulators of a variety of biological targets. The continued exploration of this versatile scaffold, through the generation of diverse chemical libraries and the application of robust biological screening platforms, holds immense promise for the discovery of next-generation therapeutics for a wide range of human diseases. Future research should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic and safety profiles, and expanding their therapeutic applications into new and challenging disease areas.

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  • ResearchGate. (n.d.). Schematic diagram of the PI3K/mTOR signaling pathway. PI3K/mTOR inhibitors used in the present study, included rapamycin, everolimus, gedatolisib, PF-04691502, MK-2206, and BKM120.
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  • Pop, C. M., & Cioc, R. C. (2025). Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. International Journal of Molecular Sciences, 26(2), 998.
  • Kumar, A., & Singh, P. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS omega, 7(43), 38023–38044.
  • ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized...
  • Sharma, K., & Singh, R. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic chemistry, 108, 104659.
  • Technion - Israel Institute of Technology. (2011). Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones.
  • Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334.
  • Hayat, K., & Wang, J. C. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current organic chemistry, 17(15), 1598–1609.
  • Klán, P., & Wirz, J. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. The journal of physical chemistry. A, 127(24), 5155–5162.
  • University of Siena. (n.d.).
  • Ortiz, K. G., An, J., & Chong, E. (2024).
  • Patel, B., & Bhatt, H. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20087–20098.
  • Zarubaev, V. V., & Shtro, A. A. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules (Basel, Switzerland), 26(8), 2235.

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Foundational

The Evolving Synthesis of 3-(4-Methoxyphenyl)morpholine: A Technical Guide to its History and Diverse Pathways

An In-depth Exploration for the Modern Researcher The 3-(4-methoxyphenyl)morpholine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a vital building block in the development of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for the Modern Researcher

The 3-(4-methoxyphenyl)morpholine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a vital building block in the development of novel therapeutics. Its unique structural and electronic properties have positioned it as a privileged fragment in the design of agents targeting a range of biological pathways. This technical guide provides a comprehensive overview of the historical development and diverse synthetic routes to this crucial molecule, offering researchers and drug development professionals a detailed understanding of the chemical principles and experimental strategies that have shaped its accessibility.

A Historical Perspective: From Obscurity to a Privileged Scaffold

The precise historical genesis of 3-(4-methoxyphenyl)morpholine is not prominently documented as a landmark discovery in early chemical literature. Its emergence is more accurately traced through the broader exploration of substituted morpholines, a class of compounds recognized for their favorable pharmacokinetic properties. The morpholine ring, with its inherent polarity and hydrogen bond accepting capabilities, has long been incorporated into molecules to enhance their solubility and metabolic stability. The introduction of the 3-aryl substituent, specifically the 4-methoxyphenyl group, provided a key lipophilic element and a site for potential metabolic interaction, expanding the chemical space for drug design.

Early synthetic efforts were often extensions of general methods for preparing 3-substituted morpholines. However, the increasing recognition of the 3-aryl-morpholine motif in bioactive compounds spurred the development of more refined and efficient synthetic pathways, including stereoselective approaches to access specific enantiomers.

Key Synthetic Pathways to 3-(4-Methoxyphenyl)morpholine

The synthesis of 3-(4-methoxyphenyl)morpholine can be approached through several strategic disconnections, each with its own set of advantages and considerations. This guide details three of the most significant and widely employed methodologies.

The Petasis Borono-Mannich (PBM) Reaction: A Convergent and Versatile Approach

The Petasis reaction is a powerful multicomponent reaction that allows for the convergent synthesis of substituted amines from an amine, a carbonyl compound, and an organoboronic acid.[1][2] This methodology has proven to be a highly effective route to 3-aryl-morpholines.

Causality Behind Experimental Choices:

  • Multicomponent Nature: The key advantage of the Petasis reaction is its convergent nature, bringing together three readily available starting materials in a single pot. This significantly reduces the number of synthetic steps, improving overall efficiency.

  • Arylboronic Acid: 4-Methoxyphenylboronic acid serves as the source of the aryl group. Boronic acids are generally stable, commercially available, and tolerate a wide range of functional groups, making them ideal reagents for this transformation.

  • Glyoxal as the Carbonyl Component: Glyoxal, in its aqueous or monomeric form, provides the two-carbon backbone that will form part of the morpholine ring. Its bifunctional nature is key to the subsequent cyclization.

  • Amino Alcohol: A suitable 1,2-amino alcohol, such as ethanolamine, acts as the amine component and introduces the remaining atoms of the morpholine ring. The choice of amino alcohol can be varied to introduce substituents at other positions of the morpholine ring.

  • Solvent and Temperature: The reaction is typically carried out in a protic solvent like ethanol or methanol at room temperature to moderate heating to facilitate the formation of the initial iminium ion and the subsequent nucleophilic attack of the boronic acid.

Experimental Protocol: Synthesis of 2-Hydroxy-3-(4-methoxyphenyl)morpholine via a Petasis-type Reaction

This protocol describes the initial formation of the 2-hydroxy intermediate, which can then be reduced to the target molecule.

  • Reaction Setup: To a solution of 2-aminoethanol (1.0 eq) in ethanol (0.5 M), add 4-methoxyphenylboronic acid (1.0 eq) and aqueous glyoxal (40 wt. % in H₂O, 1.0 eq).

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 2-hydroxy-3-(4-methoxyphenyl)morpholine.

Deoxygenation to 3-(4-Methoxyphenyl)morpholine:

The resulting 2-hydroxy-3-(4-methoxyphenyl)morpholine can be deoxygenated in a subsequent step. A common method involves the formation of an intermediate, such as a mesylate, followed by reduction.

Diagram of the Petasis Borono-Mannich Reaction Pathway

Petasis_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminoethanol 2-Aminoethanol Iminium Iminium Ion Aminoethanol->Iminium + Glyoxal Glyoxal Glyoxal ArylboronicAcid 4-Methoxyphenyl-boronic Acid BoronateComplex Boronate Complex Iminium->BoronateComplex + Arylboronic Acid Product 2-Hydroxy-3-(4-methoxy-phenyl)morpholine BoronateComplex->Product Intramolecular Transfer & Cyclization

Caption: A simplified workflow of the Petasis Borono-Mannich reaction for the synthesis of the 2-hydroxy-3-arylmorpholine intermediate.

Reductive Amination: A Stepwise and Controllable Route

Reductive amination is a classic and reliable method for the formation of amines from a carbonyl compound and an amine.[3][4][5] In the context of 3-(4-methoxyphenyl)morpholine synthesis, this approach typically involves the reaction of a suitable keto-aldehyde or its equivalent with an amino alcohol, followed by reduction of the intermediate imine or enamine.

Causality Behind Experimental Choices:

  • Starting Materials: This pathway can start from a precursor like 2-bromo-1-(4-methoxyphenyl)ethanone. This α-bromo ketone provides the carbon skeleton and the reactive site for the introduction of the amino alcohol.

  • Nucleophilic Substitution and Cyclization: The reaction with an amino alcohol, such as ethanolamine, proceeds via an initial nucleophilic substitution of the bromide, followed by an intramolecular cyclization to form a cyclic imine or enamine intermediate.

  • Reducing Agent: A selective reducing agent is crucial to reduce the C=N bond of the imine without affecting other functional groups. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed due to their mildness and selectivity.[6] The choice of reducing agent can influence the diastereoselectivity of the reaction if a chiral center is being formed.

  • pH Control: The pH of the reaction is important. The initial condensation to form the imine is typically favored under slightly acidic conditions, while the reduction step is efficient under neutral or slightly basic conditions.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)morpholine via Reductive Amination

  • Step 1: Formation of the Intermediate: A solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in a suitable solvent like acetonitrile is treated with 2-aminoethanol (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq). The reaction is stirred at room temperature until the formation of the intermediate is complete (monitored by TLC or LC-MS).

  • Step 2: In situ Reduction: The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Isolation: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-(4-methoxyphenyl)morpholine.

Diagram of the Reductive Amination Pathway

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product BromoKetone 2-Bromo-1-(4-methoxy-phenyl)ethanone CyclicImine Cyclic Iminium Ion BromoKetone->CyclicImine + 2-Aminoethanol (Substitution & Cyclization) Aminoethanol 2-Aminoethanol Product 3-(4-Methoxyphenyl)-morpholine CyclicImine->Product Reduction (e.g., NaBH4)

Caption: A schematic representation of the synthesis of 3-(4-methoxyphenyl)morpholine via a reductive amination strategy.

Enantioselective Synthesis: Accessing Chiral 3-(4-Methoxyphenyl)morpholine

For many pharmaceutical applications, accessing a single enantiomer of a chiral molecule is crucial. Several enantioselective methods have been developed for the synthesis of 3-substituted morpholines, which can be applied to the synthesis of (R)- or (S)-3-(4-methoxyphenyl)morpholine.

Causality Behind Experimental Choices:

  • Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A powerful one-pot strategy involves the titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine, which is then asymmetrically reduced using a chiral ruthenium catalyst.

  • Chiral Catalyst: The choice of the chiral catalyst is paramount for achieving high enantioselectivity. Catalysts like RuCl have been shown to be highly effective for the asymmetric transfer hydrogenation of cyclic imines.

  • Hydrogen Source: The reduction is a transfer hydrogenation, meaning the hydrogen is transferred from a donor molecule, such as formic acid or isopropanol, to the imine.

  • Substrate Design: The starting aminoalkyne must be designed to contain the 4-methoxyphenyl group at the appropriate position to yield the desired 3-substituted morpholine upon cyclization and reduction.

Experimental Protocol: Enantioselective Synthesis of 3-(4-Methoxyphenyl)morpholine (Conceptual Outline)

  • Step 1: Hydroamination: An aminoalkyne precursor bearing the 4-methoxyphenyl group is treated with a titanium-based catalyst in an appropriate solvent. This promotes an intramolecular hydroamination to form a cyclic imine.

  • Step 2: Asymmetric Transfer Hydrogenation: To the same pot, a chiral ruthenium catalyst and a hydrogen donor (e.g., a mixture of formic acid and triethylamine) are added. The reaction is stirred until the reduction is complete.

  • Work-up and Isolation: The reaction is worked up by quenching with a basic solution and extracting the product with an organic solvent. Purification by chromatography yields the enantiomerically enriched 3-(4-methoxyphenyl)morpholine. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Diagram of the Enantioselective Synthesis Pathway

Enantioselective_Synthesis cluster_reactant Reactant cluster_intermediates Intermediates cluster_product Product Aminoalkyne Aminoalkyne Precursor CyclicImine Cyclic Imine Aminoalkyne->CyclicImine Ti-catalyzed Hydroamination ChiralProduct (R) or (S)-3-(4-Methoxy-phenyl)morpholine CyclicImine->ChiralProduct Asymmetric Transfer Hydrogenation (Chiral Ru-catalyst)

Caption: A conceptual workflow for the enantioselective synthesis of 3-(4-methoxyphenyl)morpholine.

Data Summary of Synthetic Pathways

Pathway Key Starting Materials Key Reagents/Catalysts Typical Yield Key Advantages Key Disadvantages
Petasis Borono-Mannich Reaction 2-Aminoethanol, Glyoxal, 4-Methoxyphenylboronic Acid-Moderate to GoodConvergent, one-pot, readily available starting materials.May require a subsequent deoxygenation step.
Reductive Amination 2-Bromo-1-(4-methoxyphenyl)ethanone, 2-AminoethanolNaBH₄ or NaBH(OAc)₃GoodControllable, stepwise approach, uses common reagents.May involve multiple steps, potential for side reactions.
Enantioselective Synthesis Substituted AminoalkyneTi-catalyst, Chiral Ru-catalystGoodProvides access to single enantiomers with high ee.Requires specialized chiral catalysts and multi-step substrate synthesis.

Conclusion

The synthesis of 3-(4-methoxyphenyl)morpholine has evolved from general methodologies for substituted morpholines to highly sophisticated and stereoselective strategies. The choice of synthetic route depends on the specific requirements of the research, including the desired scale, stereochemistry, and available resources. The Petasis reaction offers a convergent and efficient approach, while reductive amination provides a more traditional and controllable pathway. For applications requiring enantiopure material, asymmetric catalysis provides a powerful solution. As the importance of this scaffold in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will undoubtedly remain an active area of research.

References

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 24, 2026, from [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][7][8]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (2023, December 29). Petasis reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Dömling, A. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Synfacts, 2005(01), 0001-0001.
  • Schaus, S. E., & Lou, S. (2011). Catalytic Diastereoselective Petasis Reactions. PMC. [Link]

  • Wikipedia. (2023, August 29). Reductive amination. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Carroll, F. I., et al. (2012). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. [Link]

  • Li, G., & Ghorai, S. (2012). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. PMC. [Link]

  • Upadhyay, C., et al. (2022). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. New Journal of Chemistry, 46(1), 250-262.
  • Pedzisa, L., et al. (2023). Enantioselective synthesis of morpholine... ResearchGate. [Link]

  • Guo, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]

  • Bode, J. W., & Jackl, M. K. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 357-376.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Tarasova, Y. A., & Chusov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Medley, J. W. (n.d.). Reductive Amination. Myers Chem 115.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Synfacts, 20(01), 0001-0001.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Imperial Chemical Industries PLC. (1981). Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions (EP0040915A1).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Merck Sharp & Dohme Corp. (2001). Chemical synthesis of morpholine derivatives (EP1087966B1).

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Protocols & Analytical Methods

Method

Technical Application Note: High-Precision N-Alkylation of 3-(4-Methoxyphenyl)morpholine

Executive Summary & Strategic Rationale The 3-aryl morpholine scaffold is a privileged structure in medicinal chemistry, particularly for Central Nervous System (CNS) targets (e.g., NRI/SRI inhibitors, NK1 antagonists) d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-aryl morpholine scaffold is a privileged structure in medicinal chemistry, particularly for Central Nervous System (CNS) targets (e.g., NRI/SRI inhibitors, NK1 antagonists) due to its favorable lipophilicity and metabolic profile. However, the introduction of a 4-methoxyphenyl group at the C3 position creates a specific synthetic challenge: proximal steric hindrance .

The C3-aryl group projects bulk directly adjacent to the nucleophilic N4 nitrogen. This steric clash significantly retards the rate of bimolecular nucleophilic substitution (


), making standard alkylation protocols prone to side reactions such as elimination (

) or incomplete conversion.

This guide provides two validated protocols designed to bypass these barriers:

  • Protocol A (Reductive Amination): The preferred method for introducing secondary or bulky primary alkyl groups. It relies on the formation of a planar iminium intermediate, relieving steric strain before the reduction step.

  • Protocol B (Direct Alkylation): Optimized for methylation or unhindered primary alkyl halides, utilizing Finkelstein catalysis to enhance electrophilicity.

Mechanistic Decision Matrix

Before selecting a protocol, analyze the target alkyl group (


). The steric demand of 

dictates the pathway.

AlkylationStrategy Start Target: N-Alkyl-3-(4-Methoxyphenyl)morpholine Decision Analyze Alkyl Group (R) Start->Decision Small R = Methyl, Ethyl, Unhindered Primary Decision->Small Low Steric Demand Bulky R = Isopropyl, Cycloalkyl, Benzylic, Branched Primary Decision->Bulky High Steric Demand MethodA Method A: Direct Alkylation (SN2) Reagents: R-X, K2CO3, MeCN, KI Small->MethodA MethodB Method B: Reductive Amination Reagents: Aldehyde/Ketone, STAB, DCE Bulky->MethodB RiskA Risk: Elimination (E2) if R is bulky MethodA->RiskA RiskB Benefit: Iminium intermediate minimizes steric clash MethodB->RiskB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on steric constraints.

Protocol A: Reductive Amination (The "Gold Standard")

Applicability: Best for introducing ethyl, propyl, isopropyl, benzyl, or cycloalkyl groups. Mechanism: Formation of an iminium ion (planar,


) reduces steric crowding compared to the 

transition state. Reagents: Sodium Triacetoxyborohydride (STAB) is used over NaCNBH

for its lower toxicity and better selectivity in the presence of acid-sensitive groups.
Materials Table
ReagentEquiv.RoleCritical Note
3-(4-Methoxyphenyl)morpholine 1.0SubstrateEnsure free base form (not HCl salt).
Aldehyde / Ketone 1.2 - 1.5ElectrophileExcess drives equilibrium to imine.
STAB (NaBH(OAc)

)
1.5 - 2.0Reducing AgentMoisture sensitive; add as solid.
Acetic Acid (AcOH) 1.0 - 2.0CatalystActivates carbonyl; buffers pH to ~5-6.
1,2-Dichloroethane (DCE) SolventMediumPreferred over DCM for higher boiling point if heat is needed.
Step-by-Step Procedure
  • Imine Formation (The "Self-Validating" Step):

    • In a dry reaction vial, dissolve 3-(4-methoxyphenyl)morpholine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the aldehyde/ketone (1.2 equiv).

    • Add Glacial Acetic Acid (1.5 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 30-60 minutes.

    • Validation: Pull an aliquot for LC-MS. You must see the conversion of the amine (

      
      ) to the imine/hemiaminal intermediate (
      
      
      
      ) or simply the disappearance of the starting amine mass before proceeding. If the ketone is unreactive, add 3Å molecular sieves and heat to 40°C.
  • Reduction:

    • Cool the mixture to 0°C (ice bath) to suppress over-alkylation or side reactions.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 2-16 hours.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO

      
       (gas evolution will occur). Stir for 20 minutes to decompose boron complexes.
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Flash column chromatography (SiO

      
      ).
      
    • Eluent: Hexane/EtOAc (gradient 0-50%) or DCM/MeOH (95:5) for polar derivatives.

Protocol B: Direct Alkylation (Finkelstein Modification)

Applicability: Strictly for Methylation (MeI) or reactive, unhindered primary alkyl halides (Allyl-Br, Benzyl-Br). Risk: High probability of elimination (E2) if used with secondary alkyl halides.

Materials Table
ReagentEquiv.RoleCritical Note
3-(4-Methoxyphenyl)morpholine 1.0Substrate
Alkyl Halide (R-X) 1.1ElectrophileUse Iodides for best results; Bromides require KI.
K

CO

2.0 - 3.0BaseGranular; grind to powder for better surface area.
Potassium Iodide (KI) 0.1 (Cat.)CatalystEssential for Alkyl Chlorides/Bromides (Finkelstein).
Acetonitrile (MeCN) SolventMediumPolar aprotic; promotes

.
Step-by-Step Procedure
  • Preparation:

    • Dissolve 3-(4-methoxyphenyl)morpholine (1.0 equiv) in anhydrous MeCN (0.1 M).

    • Add powdered K

      
      CO
      
      
      
      (2.5 equiv).
    • Optional: If using an alkyl bromide or chloride, add KI (10 mol%).

  • Addition:

    • Add the Alkyl Halide (1.1 equiv) dropwise at RT.

    • Note: Do not add a large excess of alkyl halide to prevent quaternization (formation of the ammonium salt).

  • Reaction:

    • Heat to 60°C. The elevated temperature helps overcome the steric barrier of the C3-aryl group.

    • Monitor by TLC/LC-MS every 2 hours.

    • Endpoint: Reaction is usually complete within 4-6 hours.

  • Workup:

    • Filter off the inorganic solids (K

      
      CO
      
      
      
      /KX).
    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water and brine.

QC & Validation Parameters

To ensure the protocol was successful and the product is valid for biological testing:

  • NMR Diagnostic Signals:

    • Starting Material: The proton at C3 (benzylic) typically appears as a doublet of doublets around 3.8-4.0 ppm.

    • Product: Upon N-alkylation, the C3-H signal often shifts upfield slightly due to the shielding effect of the N-alkyl group.

    • N-Alkyl Group: Look for the specific splitting pattern of the new group. For N-Isopropyl, look for the septet at ~2.7-2.9 ppm.

  • LC-MS Purity:

    • Target purity: >95% (UV 254 nm).

    • Verify monoisotopic mass. Watch for

      
       (Methylation) or 
      
      
      
      peaks.
    • Common Impurity: The quaternary ammonium salt (over-alkylation). This will appear as a fixed positive charge in MS (M+) that does not change with pH, and it will likely stay on the baseline in TLC.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Protocol B) Steric hindrance at C3 blocks

attack.
Switch to Protocol A (Reductive Amination) or switch solvent to DMF and increase temp to 80°C.
Low Yield (Protocol A) Incomplete imine formation.[1]Add 3Å Molecular Sieves; increase AcOH to 2.0 equiv; heat the imine formation step to 40°C before adding STAB.
Elimination Product (Alkene) Base too strong in Protocol B.Switch base to NaHCO

or DIPEA; lower temperature.
O-Alkylation Not applicable for this substrate (ether is stable), but possible if impurities present.Ensure starting material purity; the methoxy group prevents phenol side reactions.

Experimental Workflow Visualization

Workflow Start Start: 3-(4-Methoxyphenyl)morpholine Solvent Dissolve in DCE (0.1M) Start->Solvent AddR Add Aldehyde (1.2 eq) + AcOH (1.5 eq) Solvent->AddR Check LCMS Check: Imine Formed? AddR->Check Check->AddR No (Heat/Time) Reduce Cool to 0°C, Add STAB (1.5 eq) Check->Reduce Yes Workup Quench NaHCO3, Extract DCM Reduce->Workup Final Pure N-Alkyl Product Workup->Final

Figure 2: Step-by-step execution workflow for the recommended Reductive Amination protocol.

References

  • Common Organic Chemistry. (2017). Reductive Amination - Common Conditions: NaBH(OAc)3.[1][2][3][4] Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved October 26, 2023, from [Link]

  • MDPI. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved October 26, 2023, from [Link]

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Application

Using 3-(4-Methoxyphenyl)morpholine in Buchwald-Hartwig cross-coupling

Executive Summary 3-(4-Methoxyphenyl)morpholine represents a privileged pharmacophore in medicinal chemistry, combining the solubility benefits of the morpholine ring with the metabolic stability and vector orientation o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methoxyphenyl)morpholine represents a privileged pharmacophore in medicinal chemistry, combining the solubility benefits of the morpholine ring with the metabolic stability and vector orientation of the 3-aryl substituent. However, this scaffold presents a specific challenge in Palladium-catalyzed C-N cross-coupling: steric hindrance proximal to the nucleophilic nitrogen .

Unlike unsubstituted morpholine, which is a highly reactive secondary amine, the 3-aryl substituent creates significant steric bulk, impeding the amine coordination step in the catalytic cycle. This Application Note details a high-fidelity protocol utilizing RuPhos-based Pd-G4 precatalysts to overcome this barrier, ensuring high conversion and preventing common side reactions like β-hydride elimination.

Mechanistic Insight & Ligand Selection

The Steric Challenge

In standard Buchwald-Hartwig couplings, the rate-determining step (RDS) for hindered amines often shifts from oxidative addition to amine binding or reductive elimination .

  • The Substrate: 3-(4-Methoxyphenyl)morpholine is a moderately hindered secondary amine. The p-methoxy group acts as an electron-donating group (EDG), slightly increasing the electron density of the aryl ring, but the primary obstacle is the steric clash between the C3-aryl group and the ligand sphere of the Palladium center.

  • The Solution (RuPhos): We utilize RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).[1] Unlike BrettPhos (optimized for primary amines), RuPhos is specifically engineered for secondary amines.[2][3] Its bulky di-isopropoxy groups prevent the formation of inactive Pd-amine bis-ligated complexes, while the electron-rich phosphine facilitates the difficult oxidative addition of deactivated aryl chlorides if necessary.

Diagram 1: Sterically Hindered Catalytic Cycle

This diagram highlights the critical "Amine Binding" bottleneck specific to 3-substituted morpholines.

BuchwaldCycle LPd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-X insertion) LPd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Bottleneck!) OxAdd->AmineBind Pd(II) Intermediate Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot Coordination RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->LPd0 Regeneration Product N-Aryl Morpholine (Product) RedElim->Product ArX Ar-X (Aryl Halide) Amine 3-(4-Methoxyphenyl) morpholine Amine->AmineBind High Steric Barrier

Caption: The catalytic cycle for hindered amines. The red node indicates where the C3-substituent of the morpholine creates resistance, requiring specific ligand geometry (RuPhos) to facilitate entry.

Standard Operating Procedure (SOP)

Objective: Coupling of 3-(4-Methoxyphenyl)morpholine with an Aryl Bromide/Chloride.

Materials Checklist
  • Nucleophile: 3-(4-Methoxyphenyl)morpholine (1.2 equiv).

  • Electrophile: Aryl Bromide (1.0 equiv).[4] Note: If using Aryl Chlorides, increase temp to 100°C.

  • Catalyst: RuPhos Pd G4 (2-3 mol%). Alternatively: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv). Must be stored in a glovebox or fresh bottle.

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration).

Step-by-Step Protocol
  • Pre-Reaction Prep:

    • Oven-dry a 2-neck round bottom flask or a resealable reaction vial containing a magnetic stir bar.

    • Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Charging (Glovebox preferred, or Schlenk technique):

    • Add RuPhos Pd G4 (0.02 mmol per 1.0 mmol substrate).

    • Add NaOtBu (1.4 mmol).[4]

    • Add 3-(4-Methoxyphenyl)morpholine (1.2 mmol).

    • Note: If the Aryl Halide is a solid, add it now. If liquid, add in step 4.

  • Solvent Addition:

    • Seal the vessel. Evacuate and backfill with inert gas (3 cycles).

    • Inject Anhydrous Toluene (5 mL for 1.0 mmol scale) via syringe.

  • Reaction Initiation:

    • If the Aryl Halide is liquid, inject it now through the septum.

    • Place the vessel in a pre-heated oil block at 85°C .

    • Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.

  • Monitoring:

    • Check via LCMS or TLC at 2 hours.

    • Most reactions with RuPhos reach completion within 2-6 hours.

    • Stop criterion: Disappearance of Aryl Halide.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Palladium black and salts.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Optimization & Decision Logic

When the standard protocol fails, do not guess. Follow this logic tree based on the specific failure mode.

Diagram 2: Optimization Decision Tree

OptimizationTree Start Standard Protocol (RuPhos G4 / NaOtBu / Tol) Check Analyze Result (LCMS/NMR) Start->Check NoRxn < 5% Conversion (SM Remaining) Check->NoRxn Catalyst Death Dehal Protodehalogenation (Ar-H formed) Check->Dehal Side Reaction FuncIssue Base-Sensitive FG (Esters/Nitriles degraded) Check->FuncIssue Decomposition Sol1 Switch to BrettPhos OR Increase Temp to 110°C NoRxn->Sol1 Sol2 Switch Solvent to t-Amyl Alcohol or Dioxane Dehal->Sol2 Sol3 Switch Base to Cs2CO3 or K3PO4 FuncIssue->Sol3

Caption: Decision matrix for troubleshooting low yields. Match the observed failure mode (red) to the corrective action (blue).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Ar-H observed (Dehalogenation) Solvent acts as hydride source or β-hydride elimination is faster than reductive elimination.Switch solvent to 1,4-Dioxane or t-Amyl Alcohol . These are less prone to hydride transfer.
Low Conversion (<10%) Catalyst poisoning or failure to activate Pd(II) precatalyst.Ensure vigorous stirring . If using Pd(OAc)₂, switch to Pd-G4 precatalyst to guarantee Pd(0) formation.
Ester/Nitrile Hydrolysis NaOtBu is too strong/nucleophilic.Switch base to Cs₂CO₃ (Cesium Carbonate). Note: This requires longer reaction times (12-24h) and often t-BuOH as solvent.
Pd Black Precipitation Catalyst instability (ligand dissociation).Increase Ligand:Pd ratio to 2:1 . Lower temperature by 10°C.

References

  • RuPhos Discovery & Application

    • Maiti, D., & Buchwald, S. L. (2009). "Universal" Pd-Catalyzed Arylation of Primary and Secondary Amines. Chemical Science.
  • Precatalyst G3/G4 Technology

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladium Precatalysts for C–N and C–C Cross-Coupling. The Journal of Organic Chemistry.
  • Mechanistic Studies on Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Synthesis of 3-Substituted Morpholines

    • D'Souza, D. M., & Müller, T. J. J. (2007). Magnetic-bead-supported palladium-catalyzed synthesis of 3-substituted morpholines.

Sources

Method

Application Note: Scalable Manufacturing of 3-(4-Methoxyphenyl)morpholine

Executive Summary This application note details a robust, scalable manufacturing protocol for 3-(4-methoxyphenyl)morpholine , a privileged scaffold in medicinal chemistry used in the synthesis of CNS-active agents and ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable manufacturing protocol for 3-(4-methoxyphenyl)morpholine , a privileged scaffold in medicinal chemistry used in the synthesis of CNS-active agents and kinase inhibitors. Unlike N-aryl morpholines (produced via Buchwald-Hartwig coupling) or 2-aryl morpholines (produced from


-haloketones), the 3-aryl isomer  presents unique regiochemical challenges.

This guide rejects low-yielding "one-pot" multicomponent reactions in favor of a linear, stepwise Lactam Reduction Route . This pathway guarantees regiochemical integrity by leveraging the chiral pool (or racemic equivalents) of 4-methoxyphenylglycine. The process is optimized for kilogram-scale production, utilizing Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) as a safer, thermally stable alternative to Lithium Aluminum Hydride (LAH).

Strategic Route Selection

To ensure the aryl group is fixed at the 3-position (adjacent to the nitrogen), we utilize a "chiral template" approach.

The Regiochemistry Challenge
  • Route A (Epoxide Opening): Reacting 4-methoxystyrene oxide with ethanolamine often yields mixtures of 2-aryl and 3-aryl isomers due to competing electronic (benzylic attack) and steric (terminal attack) factors.

  • Route B (The Selected Protocol): Starting from 4-methoxyphenylglycine , the carbon skeleton is pre-configured. The carboxyl group is reduced to an alcohol, and the amine is alkylated and cyclized. This unambiguously yields the 3-substituted morpholine.

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Reduction: 4-Methoxyphenylglycine

    
     2-Amino-2-(4-methoxyphenyl)ethanol.
    
  • Annulation: N-acylation with chloroacetyl chloride followed by base-mediated intramolecular etherification

    
     5-(4-methoxyphenyl)morpholin-3-one.
    
  • Exhaustive Reduction: Lactam

    
     Cyclic Amine.
    

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Amino Alcohol Formation)

Note: Commercially available 2-amino-2-(4-methoxyphenyl)ethanol can be used to bypass this step.

Reagents:

  • 4-Methoxyphenylglycine (1.0 equiv)

  • Sodium Borohydride (NaBH

    
    , 2.5 equiv)
    
  • Iodine (I

    
    , 1.0 equiv)
    
  • THF (Anhydrous)

Protocol:

  • Suspend 4-methoxyphenylglycine in anhydrous THF (10 vol) under N

    
    .
    
  • Cool to 0°C. Add NaBH

    
     portion-wise (exothermic H
    
    
    
    evolution).
  • Add I

    
     solution in THF dropwise over 1 hour. Mechanism: In situ generation of borane (BH
    
    
    
    ), which selectively reduces the carboxylic acid to the alcohol without affecting the aryl ether.
  • Reflux for 18 hours.

  • Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases.

  • Concentrate and partition between 20% KOH and DCM. Dry organic layer and concentrate.

  • Yield Target: >85%.

Phase 2: Lactam Construction (The Annulation)

This step builds the morpholine ring in the oxidized state (morpholinone).

Reagents:

  • Amino Alcohol (from Phase 1)

  • Chloroacetyl chloride (1.1 equiv)

  • Biphasic Base System: NaOH (aq) / Toluene or K

    
    CO
    
    
    
    / Acetone.
  • Cyclization Base: Potassium tert-butoxide (KOtBu).

Protocol:

  • N-Acylation: Dissolve amino alcohol in Toluene/1M NaOH (1:1). Cool to 0°C.[1]

  • Add chloroacetyl chloride dropwise. Maintain pH >10 with NaOH.

  • Stir 2 hours. Isolate the intermediate 2-chloro-N-(2-hydroxy-1-(4-methoxyphenyl)ethyl)acetamide .

  • Cyclization: Dissolve the intermediate in anhydrous THF.

  • Add KOtBu (1.2 equiv) at 0°C. Note: Strong base is required to deprotonate the hydroxyl group for the intramolecular S

    
    2 attack on the alkyl chloride.
    
  • Stir at room temperature for 4 hours.

  • Workup: Quench with NH

    
    Cl (sat). Extract with EtOAc.[2][1]
    
  • CQA (Critical Quality Attribute): Ensure complete removal of uncyclized linear amide via silica filtration or crystallization from EtOH.

Phase 3: Lactam Reduction (Process Intensification)

We utilize Red-Al (65-70% in toluene) instead of LAH. Red-Al is non-pyrophoric, soluble in organic solvents, and offers better thermodynamic control at scale.

Reagents:

  • 5-(4-methoxyphenyl)morpholin-3-one (Lactam)

  • Red-Al (3.5 equiv)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Charge Lactam into the reactor with Toluene (8 vol). Inert with N

    
    .
    
  • Heat solution to 40°C.

  • Dosing: Add Red-Al solution dropwise via addition funnel. Caution: Exothermic. Maintain internal temperature <60°C.[3][4][1]

  • After addition, ramp temperature to 85°C (Reflux) for 3 hours.

  • IPC (In-Process Control): Monitor disappearance of Carbonyl stretch (1680 cm

    
    ) via IR or HPLC.
    
  • Quench (Fieser Method variation):

    • Cool to 0°C.[1]

    • Add Rochelle salt solution (Sodium potassium tartrate) slowly. Why? This breaks the aluminum-amine emulsions that plague LAH/Red-Al workups.

  • Separate phases. Wash organic phase with brine.

  • Salt Formation: To the toluene solution, add HCl in IPA (1.1 equiv) to precipitate 3-(4-methoxyphenyl)morpholine hydrochloride .

  • Filtration: Isolate white crystalline solid.

Process Data & Specifications

ParameterSpecificationRationale
Stoichiometry (Red-Al) 3.0 - 3.5 EquivExcess hydride required to reduce amide C=O and quench adventitious water.
Reaction Temp (Red) 80 - 90°CAmide reduction requires thermal activation; lower temps yield hemi-aminals.
Quench Reagent Rochelle Salt (20% aq)Prevents gelatinous Al(OH)

formation; critical for phase separation.
Target Yield (Overall) 60 - 70%From Phenylglycine start.
Purity (HPLC) >98.5%Required for pharmaceutical intermediate usage.[3]

Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the decision nodes for safety and quality control.

G Start Start: 4-Methoxyphenylglycine Red1 Reduction 1: NaBH4 / I2 / THF Start->Red1 AminoAlc Intermediate: Amino Alcohol Red1->AminoAlc -COOH to -CH2OH Acylation N-Acylation: Cl-CH2-COCl / Base AminoAlc->Acylation Cyclization Ring Closure: KOtBu / THF Acylation->Cyclization In-situ Lactam Intermediate: 5-(4-methoxyphenyl) morpholin-3-one Cyclization->Lactam Ether formation Red2 Reduction 2: Red-Al / Toluene (>80°C) Lactam->Red2 Amide Reduction Quench Quench: Rochelle Salt Red2->Quench Emulsion Control SaltForm Salt Formation: HCl / IPA Quench->SaltForm Final Product: 3-(4-Methoxyphenyl) morpholine HCl SaltForm->Final

Figure 1: Stepwise manufacturing workflow emphasizing the isolation of the stable Lactam intermediate before final reduction.

References

  • D'Souza, D. M., & Müller, T. J. J. (2007). "A Concise and Efficient Synthesis of Substituted Morpholines." Journal of Organic Chemistry. Describes the general strategy of reducing morpholin-3-ones to morpholines.

  • Gnedenkov, S. V., et al. (2013). "Morpholines: Synthesis and Biological Activity."[5][6][4][7] Russian Journal of Organic Chemistry. A comprehensive review of morpholine synthesis, including the amino acid reduction route.

  • Fustero, S., et al. (2011). "Recent advances in the synthesis of 1,4-oxazines (morpholines)." Chemical Communications.

  • Patent US20050197334A1. "Process for the preparation of morpholine derivatives.

Sources

Application

Strategic Derivatization of 3-(4-Methoxyphenyl)morpholine: A High-Throughput Library Synthesis Guide

Executive Summary & Strategic Value This guide details the systematic derivatization of 3-(4-methoxyphenyl)morpholine , a "privileged structure" in medicinal chemistry. Unlike simple morpholines, the 3-aryl substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the systematic derivatization of 3-(4-methoxyphenyl)morpholine , a "privileged structure" in medicinal chemistry. Unlike simple morpholines, the 3-aryl substitution introduces a chiral center and significant steric bulk adjacent to the secondary amine. This scaffold is highly valued in neuroscience and oncology programs (e.g., NK1 antagonists, antidepressants) due to its ability to restrict conformational space and improve metabolic stability compared to acyclic amines.

Key Technical Challenges Addressed:

  • Steric Hindrance: The C3-aryl group creates steric crowding at the nitrogen atom, requiring optimized coupling conditions.

  • Electronic Effects: The p-methoxy group makes the aryl ring electron-rich; while generally stable, oxidative conditions must be controlled to prevent quinone methide formation.

  • Purification-Free Workflows: Protocols are designed for 96-well parallel synthesis using scavenger resins to avoid HPLC bottlenecking.

The Derivatization Landscape

The secondary amine is the primary vector for diversity. The following diagram outlines the accessible chemical space and the specific reagents selected for this scaffold.

DerivatizationLandscape Scaffold 3-(4-Methoxyphenyl) morpholine Amide Amide Coupling (High Fsp3) Scaffold->Amide Urea Urea Formation (H-Bond Donors) Scaffold->Urea Buchwald Pd-Catalyzed N-Arylation (Biaryl Mimetics) Scaffold->Buchwald RedAm Reductive Amination (Basic Amines) Scaffold->RedAm HATU HATU / DIPEA (Standard) Amide->HATU Isocyanate Isocyanates / TEA (Atom Econ) Urea->Isocyanate RuPhos Pd2(dba)3 / RuPhos (Steric Tolerance) Buchwald->RuPhos STAB NaBH(OAc)3 / DCE (Mild Hydride) RedAm->STAB

Figure 1: Strategic vectors for 3-(4-methoxyphenyl)morpholine diversification. Colors indicate reaction classes.

Detailed Experimental Protocols

Module A: Amide Library Generation (Acylation)

Rationale: The C3-aryl group reduces the nucleophilicity of the nitrogen slightly compared to morpholine. We utilize HATU as the coupling reagent because it generates a highly reactive aza-benzotriazole ester, overcoming the steric hindrance at the reaction center.

Reagents:

  • Scaffold: 0.2 M stock in DMF.

  • Carboxylic Acids: 0.2 M stock in DMF (Diversity Set).

  • Activator: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).

Protocol (96-Well Format):

  • Dispense: Add 100 µL of Carboxylic Acid stock (20 µmol, 1.0 equiv) to each well.

  • Activate: Add 100 µL of HATU stock (20 µmol, 1.0 equiv) followed by 10 µL DIPEA (57 µmol, 2.8 equiv). Shake for 5 mins.

    • Expert Note: Pre-activation is crucial here to ensure the active ester is formed before the hindered amine is introduced.

  • Couple: Add 100 µL of Scaffold stock (20 µmol, 1.0 equiv).

  • Incubate: Seal plate and shake at RT for 16 hours .

  • Scavenge (Purification):

    • Add 50 mg of Polymer-Supported Trisamine (scavenges excess acid/electrophiles).

    • Add 50 mg of Polymer-Supported Isocyanate (scavenges any unreacted scaffold).

    • Shake for 4 hours.

  • Filter & Dry: Filter into a pre-weighed collection plate. Evaporate solvent (Genevac or SpeedVac).

Module B: Reductive Amination (Alkylation)

Rationale: Direct alkylation with halides is prone to over-alkylation.[1][2] Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred because it is mild and does not reduce the methoxy-aryl ring.

Protocol:

  • Mix: In a deep-well plate, combine 20 µmol Scaffold (in DCE) and 24 µmol Aldehyde (1.2 equiv).

  • Acidify: Add 10 µL Acetic Acid.

    • Mechanism:[1][3][4][5][6][7][8] AcOH catalyzes iminium ion formation, which is the species reduced by STAB.

  • Reduce: Add 30 mg solid NaBH(OAc)3 (approx. 1.5 equiv).[2][8]

    • Note: STAB is moisture sensitive; dispense quickly or use a slurry in DCE.

  • Incubate: Shake at RT for 16 hours.

  • Workup: Quench with 10% aq. NaHCO3. Extract organic layer (DCE).[9] Pass through a phase separator frit.

Module C: Buchwald-Hartwig N-Arylation

Rationale: Coupling a secondary amine with a bulky substituent at the


-carbon (C3-aryl) is challenging. Standard ligands (BINAP) often fail. We employ RuPhos  or XPhos , which are bulky, electron-rich dialkylbiaryl phosphines designed specifically to facilitate oxidative addition and reductive elimination for hindered amines.

Reagents:

  • Catalyst Master Mix: Pd2(dba)3 (2 mol%) + RuPhos (4 mol%) in degassed Dioxane.

  • Base: NaOtBu (Sodium tert-butoxide).

Protocol:

  • Dispense: Add 20 µmol Aryl Bromide/Chloride to the vial.

  • Add Scaffold: Add 20 µmol Scaffold in Dioxane.

  • Add Catalyst: Add 100 µL Catalyst Master Mix.

  • Add Base: Add 30 mg NaOtBu (solid) or use a slurry in Dioxane.

  • Heat: Seal under Nitrogen/Argon. Heat at 100°C for 12 hours .

  • Filter: Filter through a celite/silica plug to remove Pd black.

Workflow & Quality Control

The following diagram illustrates the parallel synthesis workflow, emphasizing the "Self-Validating" checkpoints.

Workflow Input Reagent Dispensing (Acids/Aldehydes) Reaction Reaction Incubation (16h, RT or Heat) Input->Reaction QC_Check LCMS Checkpoint (Conversion >85%?) Reaction->QC_Check QC_Check->Reaction No (Re-optimize) Scavenge Resin Scavenging (PS-Trisamine / PS-NCO) QC_Check->Scavenge Yes Filter Filtration & Evaporation Scavenge->Filter FinalQC Final QC (Purity & Identity) Filter->FinalQC

Figure 2: Parallel synthesis workflow with integrated QC checkpoints.

Data Summary: Expected Yields & Purity
Reaction TypeReagent SystemAvg. Isolated YieldPurity (UV 254)Major Side Product
Amide Coupling HATU / DIPEA85 - 95%>90%N-Acyl Urea (rare)
Reductive Am. NaBH(OAc)3 / DCE70 - 85%>85%Reduced Aldehyde (Alcohol)
Buchwald RuPhos / NaOtBu60 - 80%>80%Protodehalogenation
Urea Isocyanate / TEA>95%>95%Bis-urea (if water present)

Troubleshooting & Expert Insights

  • Rotamers in NMR: Due to the steric bulk of the 4-methoxyphenyl group, amides formed from this scaffold often exhibit distinct rotamers in 1H NMR at room temperature. Do not mistake this for impurity. Run NMR at 50°C to coalesce peaks.

  • Scavenging Efficiency: If using acid chlorides, the HCl byproduct can form a salt with the unreacted morpholine scaffold, making it insoluble and harder to scavenge with PS-Isocyanate. Always include a tertiary base (DIPEA/TEA) to keep the morpholine free.

  • Solubility: The 3-aryl morpholine hydrochloride salt is hygroscopic. Store in a desiccator. For library synthesis, convert to the free base immediately prior to use or use in situ with extra DIPEA.

References

  • Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[10] Tetrahedron, 61(46), 10827-10852.

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][9][11] The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Scavenger Resins: Parlow, J. J., et al. (1999). Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of a Library of Aminothiazoles. The Journal of Organic Chemistry, 64(8), 2985–2989.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Purification of 3-(4-Methoxyphenyl)morpholine

[1] Ticket ID: #PUR-3M-MORPH-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Recrystallization Protocols & Troubleshooting Oiling Out Introduction: The Che...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #PUR-3M-MORPH-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Recrystallization Protocols & Troubleshooting Oiling Out

Introduction: The Chemist's Dilemma

Welcome to the Technical Support Hub. You are likely here because 3-(4-methoxyphenyl)morpholine is behaving like a typical secondary amine intermediate: it is prone to "oiling out," forming supersaturated metastable phases, or holding onto color impurities.

This guide treats the purification of this molecule not just as a recipe, but as a thermodynamic challenge. We will address the purification of both the Free Base (often a low-melting solid or oil) and the Hydrochloride Salt (a robust crystalline solid).

Module 1: Solvent System Selection

The Solubility Matrix

The most common error is selecting a solvent based solely on polarity. You must balance dielectric constant with hydrogen bonding capacity .

Table 1: Recommended Solvent Systems

Compound FormPrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Mechanism
Free Base Ethyl Acetate (EtOAc)n-Heptane or Hexane1:2 to 1:4Cooling + Anti-solvent. The amine dissolves in warm EtOAc; non-polar Heptane forces lattice formation.
Free Base TolueneNone (Single Solvent)N/ATemperature Swing. High solubility at 90°C; moderate/low at 0°C. Good for rejecting polar impurities.
HCl Salt Methanol (MeOH)Ethyl Acetate or Ether1:5Anti-solvent Crash. Salt is highly soluble in MeOH. EtOAc acts as a antisolvent to drive high yield.
HCl Salt Isopropyl Alcohol (IPA)NoneN/AClassic Cooling. Dissolve at reflux; cool to 0°C. Best balance for purity.

Expert Insight: For the Free Base, avoid alcohols (MeOH/EtOH) as single solvents if possible. The hydrogen bonding between the morpholine nitrogen and the alcohol hydroxyl is often too strong, leading to high solubility even at low temperatures (poor yield).

Module 2: Critical Workflow & Visualization

Standard Operating Procedure (SOP): Recrystallization

The following diagram outlines the critical decision nodes in the purification process.

RecrystallizationWorkflow Start Crude 3-(4-Methoxyphenyl)morpholine SolventChoice Select Solvent System (See Table 1) Start->SolventChoice Dissolution Dissolve at Reflux (T_max < BP) SolventChoice->Dissolution HotFilter Hot Filtration (Remove insolubles/carbon) Dissolution->HotFilter Cooling Controlled Cooling (10°C/hour) HotFilter->Cooling Decision State Check: Crystals or Oil? Cooling->Decision Crystals Filtration & Wash (Cold Solvent) Decision->Crystals Solid Oil TROUBLESHOOT: Oiling Out (See Module 3) Decision->Oil Liquid Phase Dry Vacuum Dry (40°C, <50 mbar) Crystals->Dry

Caption: Figure 1. Logical flow for the recrystallization of aryl-morpholines, highlighting the critical divergence point between successful crystallization and oiling out.

Module 3: Troubleshooting "Oiling Out"

The Issue: You cool the flask, and instead of white needles, a yellow/brown oil separates at the bottom. The Cause: The solution temperature entered the "metastable zone" where liquid-liquid phase separation (LLPS) is energetically more favorable than crystal nucleation. This is common in 3-aryl morpholines due to their conformational flexibility and low melting points.

The "De-Oiling" Protocol

Q: My product oiled out. Is it ruined? A: No. Do not discard. Follow these steps immediately:

  • Re-heat: Heat the mixture back to reflux until the oil redissolves into a clear solution.

  • Seed It: Add a tiny crystal of pure product (if available) to the solution once it cools slightly (just below saturation temperature).

  • Trituration: If no seed is available, scratch the inner glass wall of the flask with a glass rod at the air-liquid interface. The friction creates microscopic nucleation sites.

  • Slow Down: Wrap the flask in aluminum foil and a towel. Rapid cooling promotes oiling; slow cooling promotes ordering (crystallization).

  • Change Solvent: If it persists, your solvent is too polar. Add more non-polar antisolvent (Heptane) dropwise at reflux.

OilingOutFix OilDetected Oil Phase Detected Reheat Reheat to Reflux (Clear Solution) OilDetected->Reheat Seed Add Seed Crystal at T = T_sat - 5°C Reheat->Seed Seed Available Scratch Scratch Glass (Induce Nucleation) Reheat->Scratch No Seed Insulate Insulate Flask (Slow Cooling) Seed->Insulate Scratch->Insulate

Caption: Figure 2.[1] Remediation strategy for Liquid-Liquid Phase Separation (Oiling Out).

Module 4: Advanced Purification (Salt Formation)

Q: I cannot get the free base to solidify. It remains a gum. A: This is a known characteristic of aryl-morpholine free bases. The authoritative solution is to convert it to the Hydrochloride Salt . The salt lattice is significantly more stable (higher lattice energy).

Protocol: Conversion to HCl Salt

  • Dissolve: Dissolve crude oil in minimal dry Ethyl Acetate or Diethyl Ether.

  • Acidify: Cool to 0°C. Slowly add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.

  • Precipitate: The salt should crash out immediately as a white solid.

  • Recrystallize: If the salt is colored, recrystallize it from Isopropanol (IPA) .

    • Why IPA? It has a high boiling point (82°C) allowing for good solubility at reflux, but poor solubility for the salt at 0°C.

Module 5: Impurity Management (FAQs)

Q: The crystals are off-white or yellow. How do I fix this? A: The yellow color is likely due to oxidation of the electron-rich methoxyphenyl ring (forming trace quinones).

  • Fix: During the hot dissolution step, add Activated Carbon (Charcoal) (5-10 wt% of mass). Stir at reflux for 15 minutes, then filter hot through a Celite pad.

  • Warning: Do not cool during filtration, or the product will crystallize in the filter funnel.

Q: My yield is low (<50%). Where is my compound? A: It is likely in the "Mother Liquor" (the filtrate).

  • Fix: Rotovap the mother liquor down to 20% of its original volume and cool again to harvest a "second crop." Note that the second crop will be less pure than the first.

References

  • ChemicalBook. (R)-3-Methylmorpholine hydrochloride synthesis and analogs. Retrieved from ChemicalBook. Link

  • Sigma-Aldrich. 3-(4-Methoxyphenyl)morpholine Hydrochloride Product Data. Retrieved from Sigma-Aldrich.[2] Link

  • University of Rochester. Tips & Tricks: Recrystallization and Solvent Selection. Department of Chemistry. Link

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.Link

  • BenchChem. Troubleshooting Amine Purification and Oiling Out.Link

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess of 3-(4-Methoxyphenyl)morpholine

Welcome to the dedicated technical resource for scientists and researchers focused on the synthesis of 3-(4-Methoxyphenyl)morpholine. As a key chiral intermediate in pharmaceutical development, achieving high enantiomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for scientists and researchers focused on the synthesis of 3-(4-Methoxyphenyl)morpholine. As a key chiral intermediate in pharmaceutical development, achieving high enantiomeric excess (ee) is critical. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges to help you navigate the complexities of its stereoselective synthesis and purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns that arise during the synthesis and analysis of chiral 3-(4-Methoxyphenyl)morpholine.

Q1: I'm observing a low enantiomeric excess (ee) in my asymmetric synthesis. What are the primary factors I should investigate?

A1: Achieving high enantioselectivity is a multifactorial challenge. A lower-than-expected ee is rarely due to a single cause. A systematic investigation should focus on the following key areas:

  • Catalyst and Ligand Integrity: The chiral catalyst or ligand is the heart of the asymmetric transformation. Its purity and activity are paramount. Any degradation due to improper handling (exposure to air or moisture) or contamination with the opposite enantiomer will directly reduce the product's ee.[1]

  • Reaction Temperature: Temperature exerts significant control over enantioselectivity. Lower temperatures often, though not always, lead to higher ee by increasing the energy difference between the two diastereomeric transition states, thus favoring the formation of one enantiomer over the other.[2][3]

  • Solvent Effects: The choice of solvent can profoundly influence the reaction's stereochemical outcome. Solvents can stabilize specific conformations of the catalyst-substrate complex, directly impacting the transition state geometry and, consequently, the enantioselectivity.[2][3] It is crucial to screen a range of solvents with varying polarities and coordinating abilities.

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may occur in parallel with your desired asymmetric pathway.[1] This "background" reaction produces a 50:50 mixture of enantiomers, effectively diluting the ee achieved by the chiral catalyst. This issue is often exacerbated by higher reaction temperatures or prolonged reaction times.

  • Purity of Starting Materials: Impurities within your substrate or reagents can act as catalyst poisons or participate in competing side reactions, leading to both low conversion and low ee.[1]

Q2: How can I accurately determine the enantiomeric excess of my 3-(4-Methoxyphenyl)morpholine product?

A2: The most reliable and widely accepted methods for determining ee are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination of non-volatile compounds like 3-(4-Methoxyphenyl)morpholine.[1] The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[4][5] A racemic standard is essential to confirm that your method is capable of separating the two enantiomers.

  • Chiral Gas Chromatography (GC): This method is suitable for volatile compounds and operates on a similar principle to HPLC, but with a gaseous mobile phase. While less common for this specific morpholine derivative, it remains a powerful tool for other chiral amines.[1][6]

  • NMR Spectroscopy with Chiral Solvating or Shift Reagents: This technique can differentiate enantiomers in an NMR spectrum.[1][7] Chiral solvating agents form transient diastereomeric complexes with the enantiomers, causing their corresponding signals (e.g., protons adjacent to the stereocenter) to appear at different chemical shifts. The integration of these distinct peaks allows for the calculation of the enantiomeric ratio.

Q3: My asymmetric reaction has stalled before reaching full conversion. Could this impact the measured enantioselectivity?

A3: Yes, an incomplete reaction can complicate the interpretation of enantioselectivity. This can occur for several reasons:

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction into a less active or non-selective species.[1] If this happens, the ee of the product formed early in the reaction might be high, but as the catalyst degrades, a racemic background reaction could become more prominent, leading to a lower overall ee at higher conversion.

  • Kinetic Resolution Effect: In some cases, if the starting material is not consumed completely, and there is a slight difference in the reaction rate for the two enantiomers of a reactant (if it were chiral) or with the catalyst, the measured ee of the product might not reflect the true selectivity of the catalyst.

It is always advisable to monitor both conversion and ee over time to gain a complete picture of the reaction kinetics and selectivity.

Q4: What is the difference between asymmetric synthesis and chiral resolution, and which approach should I choose?

A4: Both are valid strategies for obtaining enantiomerically pure compounds, but they operate on different principles.

  • Asymmetric Synthesis: This method creates the desired stereocenter selectively from a prochiral starting material, aiming to produce one enantiomer in high excess from the outset.[6] Examples include asymmetric hydrogenation or transfer hydrogenation.[8][9] The ideal outcome is a high-yielding reaction that produces a product with >99% ee directly.

  • Chiral Resolution: This is a process for separating a pre-existing racemic (50:50) mixture into its individual enantiomers.[10][11] A common method is diastereomeric salt formation, where the racemic amine is reacted with an enantiomerically pure chiral acid.[12] This creates two diastereomeric salts with different solubilities, allowing one to be crystallized and separated.[10]

Which to choose?

  • Choose asymmetric synthesis when aiming for high efficiency and atom economy, as it avoids "throwing away" 50% of the material, which is an inherent drawback of classical resolution.

  • Choose chiral resolution when asymmetric routes are low-yielding or provide suboptimal ee, or when the racemic starting material is significantly cheaper and more accessible. Resolution can be a robust and scalable method to achieve high enantiopurity, sometimes combined with a process to racemize and recycle the unwanted enantiomer.[10][13]

Section 2: Troubleshooting Guides

Guide 1: Optimizing Asymmetric Synthesis Parameters

If your initial experiments result in low ee, a systematic optimization of reaction parameters is necessary. This workflow provides a logical progression for troubleshooting.

G start Low ee Observed analytical 1. Validate Analytical Method (Chiral HPLC/GC) start->analytical reagents 2. Verify Reagent Purity (Substrate, Catalyst, Solvents) analytical->reagents Method Valid? conditions 3. Optimize Reaction Conditions reagents->conditions Reagents Pure? sub_conditions1 A. Lower Temperature conditions->sub_conditions1 sub_conditions2 B. Screen Solvents conditions->sub_conditions2 sub_conditions3 C. Adjust Catalyst Loading conditions->sub_conditions3 result High ee Achieved sub_conditions1->result sub_conditions2->result sub_conditions3->result

Caption: A systematic workflow for troubleshooting and optimizing low enantiomeric excess.

When optimizing, it is crucial to change only one variable at a time and meticulously record the results.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)ee (%)
1RuCl (1.0)DCM2512>9575
2RuCl (1.0)DCM024>9588
3RuCl (1.0)Toluene0249082
4RuCl (1.0)iPrOH024>9594
5RuCl (0.5)iPrOH0368593

This table presents hypothetical data for illustrative purposes, based on general principles of asymmetric catalysis.[9]

Guide 2: Post-Synthesis Enhancement via Chiral Resolution

When direct synthesis fails to provide the desired enantiopurity, or if you begin with a racemic mixture, chiral resolution is a powerful alternative. The most common industrial method is the formation of diastereomeric salts.

G racemate Racemic 3-(4-Methoxyphenyl)morpholine (R-Amine + S-Amine) resolving_agent Add Chiral Resolving Agent (e.g., S-Acid) racemate->resolving_agent diastereomers Formation of Diastereomeric Salts (R-Amine•S-Acid + S-Amine•S-Acid) resolving_agent->diastereomers separation Separation via Crystallization (Based on different solubility) diastereomers->separation solid Solid Phase (Less Soluble Salt, e.g., R-Amine•S-Acid) separation->solid liquid Liquid Phase (Mother Liquor) (More Soluble Salt, e.g., S-Amine•S-Acid) separation->liquid liberation1 Liberate Free Amine (Add Base) solid->liberation1 liberation2 Liberate Free Amine (Add Base) liquid->liberation2 enantiomer1 Enantiomerically Enriched R-Amine liberation1->enantiomer1 enantiomer2 Enantiomerically Enriched S-Amine liberation2->enantiomer2 G cluster_prep Sample Preparation cluster_analysis HPLC Analysis a1 1. Aliquot Crude Reaction Mixture a2 2. Filter through Silica Plug a1->a2 a3 3. Concentrate Filtrate a2->a3 a4 4. Dissolve in Mobile Phase (~1 mg/mL) a3->a4 b1 5. Inject Racemic Standard to Confirm Separation a4->b1 b2 6. Inject Sample b1->b2 b3 7. Integrate Peaks b2->b3 b4 8. Calculate ee b3->b4

Caption: Standard workflow for sample preparation and analysis by Chiral HPLC.

1. Sample Preparation:

  • Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture.

  • Pass the aliquot through a small plug of silica gel using a suitable solvent (e.g., 1:1 ethyl acetate/hexane) to remove non-polar impurities and catalyst residues. [1]3. Concentrate the filtered sample under reduced pressure.

  • Dissolve the residue in the mobile phase to be used for the HPLC analysis to a final concentration of approximately 1 mg/mL. [1] 2. HPLC Method Development and Analysis:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, as they are effective for a broad range of compounds. [14][15]2. Mobile Phase Screening: Begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). [1]3. Optimization: If separation is poor, systematically vary the ratio of the mobile phase components (e.g., 95:5, 80:20). For basic compounds like morpholines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape and resolution. [1]4. Analysis:

    • First, inject a sample of racemic 3-(4-Methoxyphenyl)morpholine to determine the retention times of both enantiomers and confirm baseline separation.

    • Inject the prepared sample from your reaction.

    • Integrate the area under each enantiomer's peak.

  • Calculation:

    • Enantiomeric Excess (% ee) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a typical procedure for separating a racemic mixture of 3-(4-Methoxyphenyl)morpholine.

1. Selection of Resolving Agent:

  • Common chiral resolving agents for amines are chiral carboxylic acids like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (S)-(+)-mandelic acid. [10][16]The optimal agent is typically found through screening.

2. Diastereomeric Salt Formation and Crystallization:

  • Dissolve 1 equivalent of racemic 3-(4-Methoxyphenyl)morpholine in a suitable solvent (e.g., ethanol, methanol, or isopropanol) with gentle heating.

  • In a separate flask, dissolve 0.5 equivalents of the chosen chiral acid in a minimum amount of the same solvent. Note: Using 0.5 equivalents ensures that only the salt of one enantiomer can fully precipitate, maximizing the purity of the first crop of crystals.

  • Slowly add the acid solution to the amine solution while stirring.

  • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is your first crop of diastereomerically enriched salt.

  • The filtrate (mother liquor) contains the enriched soluble diastereomeric salt.

3. Liberation of the Free Amine:

  • Suspend the collected crystals in water and add a suitable base (e.g., 1 M NaOH solution or saturated NaHCO₃) until the pH is basic (>9).

  • Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-(4-Methoxyphenyl)morpholine.

  • Repeat the process on the mother liquor to recover the other enantiomer.

  • Determine the ee of each fraction using the chiral HPLC protocol described above. Multiple recrystallizations may be necessary to achieve >99% ee. [17]

References

  • Gao, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14848-14855. DOI:10.1039/D1SC04288B. Available from: [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. DOI: 10.1021/acs.joc.6b01884. Available from: [Link]

  • Goti, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. DOI: 10.3389/fchem.2023.1235172. Available from: [Link]

  • Balsamo, J., et al. (2021). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society. Available from: [Link]

  • Fish, P. V., et al. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron Letters, 50(4), 389-391. Available from: [Link]

  • Pellissier, H. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2841-2852. Available from: [Link]

  • Zhu, J., et al. (2007). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & Medicinal Chemistry Letters, 17(17), 4899-4902. Available from: [Link]

  • ChemAnalyst. (2026). Morpholine as a Solvent: Enhancing Organic Synthesis Efficiency. Available from: [Link]

  • University of Pennsylvania. (n.d.). Asymmetric reactions_synthesis. Available from: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. DOI: 10.26434/chemrxiv-2024-hq8r8-v2. Available from: [Link]

  • BGB Analytik AG. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Madarász, J., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Periodica Polytechnica Chemical Engineering, 62(1), 104-111. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Pedzisa, L., et al. (2023). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). ResearchGate. Available from: [Link]

  • Black, S. N., et al. (2006). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. ResearchGate. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved from [Link]

  • Le, P. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available from: [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26966-26973. Available from: [Link]

  • Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73. DOI: 10.1002/chir.20004. Available from: [Link]

  • Petersen, K. S., et al. (2021). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society, 143(1), 449-455. Available from: [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS Fragmentation Pattern Analysis of 3-(4-Methoxyphenyl)morpholine

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 3-(4-Methoxyphenyl)morpholine. As a derivative of the morpholine scaffold, a structure p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 3-(4-Methoxyphenyl)morpholine. As a derivative of the morpholine scaffold, a structure prevalent in many bioactive compounds and FDA-approved drugs, understanding its mass spectrometric fingerprint is crucial for researchers in drug discovery, forensic science, and metabolomics.[1][2] This document outlines the probable fragmentation pathways under collision-induced dissociation (CID), presents a robust analytical methodology for its characterization, and compares this technique with alternative analytical approaches.

Introduction to 3-(4-Methoxyphenyl)morpholine and the Role of LC-MS/MS

3-(4-Methoxyphenyl)morpholine is a C-substituted morpholine derivative. The morpholine ring is a key pharmacophore, enhancing properties like aqueous solubility and providing a scaffold for diverse functionalization.[1][2] Structurally, this compound is an analog of phenmetrazine, a stimulant, placing it in a class of compounds with potential psychoactive properties that are of significant interest in forensic and clinical toxicology.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for identifying and quantifying such compounds in complex matrices.[4][5] Its high sensitivity and specificity, derived from the ability to isolate a precursor ion and fragment it to produce a characteristic spectrum, make it an indispensable tool.[5][6] This guide will elucidate the expected fragmentation patterns, providing a predictive framework for its identification.

Predicted Fragmentation Pathways of 3-(4-Methoxyphenyl)morpholine

The fragmentation of a molecule in a mass spectrometer is not random; it follows chemically logical pathways that are dictated by the molecule's structure, the site of ionization, and the energy applied. For 3-(4-Methoxyphenyl)morpholine (Molecular Weight: 193.24 g/mol ), analysis is typically performed in positive ion mode using electrospray ionization (ESI), where the basic nitrogen atom of the morpholine ring is the most likely site of protonation, yielding a precursor ion [M+H]⁺ at m/z 194.2.

Upon subjecting this precursor ion to collision-induced dissociation (CID), several key fragmentation pathways are anticipated, driven by the stability of the resulting fragment ions. The primary cleavages are expected to occur within the morpholine ring and at the bond connecting it to the methoxyphenyl group.

G cluster_main Proposed Fragmentation Pathway of 3-(4-Methoxyphenyl)morpholine M [M+H]⁺ m/z 194.2 3-(4-Methoxyphenyl)morpholine (protonated) F1 Fragment A m/z 134.1 [C₉H₁₀O]⁺ M->F1  -C₃H₈NO (Ring Opening) F4 Fragment D m/z 86.1 [C₅H₈NO]⁺ M->F4  -C₇H₈O (Benzylic Cleavage) F2 Fragment B m/z 121.1 [C₈H₉O]⁺ F1->F2  -CH₂ (Rearrangement) F3 Fragment C m/z 108.1 [C₇H₈O]⁺ F2->F3  -CH₃ F5 Fragment E m/z 58.1 [C₃H₈N]⁺ F4->F5  -C₂H₂O

Caption: Predicted major fragmentation pathways for protonated 3-(4-Methoxyphenyl)morpholine.

Key Proposed Fragmentations:

  • Benzylic Cleavage (Pathway to Fragment D): A primary and highly probable fragmentation involves the cleavage of the C-C bond between the morpholine ring and the methoxyphenyl group. This is a classic benzylic cleavage, favored by the stability of the resulting methoxyphenyl carbocation. This pathway would lead to the loss of the methoxyphenyl moiety as a neutral radical, resulting in the protonated morpholine-3-yl cation at m/z 86.1 ([C₅H₈NO]⁺).

  • Ring Opening and Cleavage (Pathway to Fragment A): Alpha-cleavage, a common fragmentation mechanism for amines and ethers, is expected to occur within the morpholine ring.[7] Cleavage of the C-C bond adjacent to the nitrogen atom, followed by ring opening, can lead to the formation of a stable tropylium-like ion. A likely fragmentation would involve the formation of the 4-methoxybenzyl cation at m/z 134.1 ([C₉H₁₀O]⁺).

  • Formation of the Tropylium Ion (Fragment B): The 4-methoxybenzyl cation (Fragment A) is known to readily lose a methyl radical (•CH₃) to form a highly stable hydroxytropylium ion, or it may undergo rearrangement. A common fragment from methoxy-substituted aromatic compounds is the tropylium ion at m/z 121.1 ([C₈H₉O]⁺), resulting from the loss of a methyl group.[8]

  • Further Fragmentation of the Morpholine Ring (Pathway to Fragment E): The morpholine-derived fragment at m/z 86.1 can undergo further fragmentation. A plausible route is the loss of ethylene oxide (C₂H₄O) to yield an iminium ion at m/z 58.1 ([C₃H₈N]⁺).

Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of 3-(4-Methoxyphenyl)morpholine. The choices of column, mobile phase, and MS parameters are grounded in common practices for analyzing small, polar, nitrogen-containing molecules.[3][4][9]

Workflow Overview

Caption: General workflow for LC-MS/MS analysis of 3-(4-Methoxyphenyl)morpholine.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-(4-Methoxyphenyl)morpholine in methanol.

    • Create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution in a 50:50 mixture of methanol and water.[5]

    • For biological samples (e.g., urine, plasma), perform a protein precipitation by adding three parts of cold acetonitrile containing an internal standard (e.g., phenmetrazine-d5) to one part of the sample. Vortex and centrifuge.[3][10] The supernatant can then be diluted for analysis.

  • Liquid Chromatography (LC) Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[4]

    • Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape of this type of analyte.[3][10]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: Ramp to 95% B

      • 8-9 min: Hold at 95% B

      • 9.1-12 min: Return to 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer like a Q-TOF or Orbitrap.[10][11]

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Ion Source Parameters:

      • IonSpray Voltage: +4500 V

      • Temperature: 500 °C

      • Curtain Gas: 30 psi

      • Collision Gas (CAD): Nitrogen, set to medium.

    • Acquisition Method:

      • Full Scan (MS1): Scan from m/z 50-250 to detect the [M+H]⁺ precursor ion at m/z 194.2.

      • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 194.2 and fragment using a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[12] This allows for the optimization of collision energy for specific transitions in a final quantitative method.

Data Summary and Comparison

The predictive fragmentation analysis provides a basis for identifying 3-(4-Methoxyphenyl)morpholine. The key is the combination of the correct precursor ion mass and the presence of several characteristic product ions.

Table 1: Predicted Precursor and Product Ions
Ion TypePredicted m/zProposed FormulaDescription
Precursor Ion 194.2[C₁₁H₁₆NO₂]⁺Protonated molecule [M+H]⁺
Product Ion A 134.1[C₉H₁₀O]⁺4-methoxybenzyl cation
Product Ion B 121.1[C₈H₉O]⁺Tropylium ion from loss of CH₃
Product Ion C 108.1[C₇H₈O]⁺Further fragmentation of the methoxyphenyl moiety
Product Ion D 86.1[C₅H₈NO]⁺Protonated morpholine-3-yl cation
Product Ion E 58.1[C₃H₈N]⁺Iminium ion from fragmentation of Ion D
Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques can provide complementary information.

TechniqueAdvantages for this AnalyteDisadvantages
GC-MS Provides excellent chromatographic separation and standardized, library-searchable EI spectra.Requires derivatization for the polar morpholine moiety to improve volatility. Thermal degradation is a risk.
NMR Spectroscopy Provides definitive structural information, including stereochemistry, without ambiguity.[13]Requires a pure, isolated sample and significantly more material. Not suitable for trace-level analysis in complex matrices.
High-Resolution MS (Q-TOF, Orbitrap) Provides highly accurate mass measurements, allowing for confident elemental composition determination of precursor and fragment ions.[10][12]Higher instrument cost compared to triple quadrupole systems.

Conclusion

The analysis of 3-(4-Methoxyphenyl)morpholine by LC-MS/MS is a highly effective approach for its sensitive and specific identification. Based on established fragmentation principles of related chemical structures, a detailed fragmentation pathway can be predicted. The protonated molecule (m/z 194.2) is expected to yield characteristic product ions at m/z 134.1, 121.1, and 86.1, corresponding to cleavage of the morpholine ring and the bond connecting it to the methoxyphenyl group. The provided experimental protocol offers a robust starting point for method development. By combining the predictive fragmentation data with a systematic analytical approach, researchers can confidently identify and characterize this and other emerging C-substituted morpholine derivatives.

References

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Comparative

A Comparative Analysis of the Biological Activities of 3-(4-Methoxyphenyl)morpholine and its 2-Isomer

A Technical Guide for Researchers in Drug Discovery and Development Introduction The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1] Its advantageous physicochemical properties, including metabolic stability and the ability to improve the pharmacokinetic profile of compounds, make it a favored heterocyclic motif in drug design.[2][3] The strategic placement of substituents on the morpholine ring and its attached pharmacophores can dramatically alter the biological activity, leading to a wide spectrum of therapeutic applications, from central nervous system (CNS) disorders to inflammation and cancer.[4][5]

This guide provides an in-depth, objective comparison of the biological activities of two closely related positional isomers: 3-(4-Methoxyphenyl)morpholine and 2-(4-Methoxyphenyl)morpholine. While both compounds share the same core structure, the seemingly minor shift of the methoxyphenyl group from the 3- to the 2-position of the morpholine ring can lead to significant differences in their pharmacological profiles. This document aims to elucidate these differences by synthesizing available data, presenting it in a clear, comparative format, and providing detailed experimental protocols for researchers to validate and expand upon these findings.

Structural Overview and Physicochemical Properties

The fundamental difference between the two isomers lies in the attachment point of the 4-methoxyphenyl group to the morpholine ring. This seemingly subtle structural variance can influence the molecule's three-dimensional conformation, polarity, and ability to interact with biological targets.

CompoundStructureIUPAC NameMolecular FormulaMolecular Weight
3-(4-Methoxyphenyl)morpholine 3-(4-Methoxyphenyl)morpholine[6]3-(4-methoxyphenyl)morpholineC₁₁H₁₅NO₂193.24 g/mol
2-(4-Methoxyphenyl)morpholine 2-(4-Methoxyphenyl)morpholine[7]2-(4-methoxyphenyl)morpholineC₁₁H₁₅NO₂193.25 g/mol [8]

Comparative Biological Activities: A Data-Driven Analysis

While direct, head-to-head comparative studies of these two specific isomers are not extensively documented in publicly available literature, we can infer their potential activities based on structure-activity relationship (SAR) studies of related morpholine derivatives and the known applications of these compounds as synthetic intermediates.

2-(4-Methoxyphenyl)morpholine is widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs .[8][9] This strongly suggests that this isomer, or derivatives thereof, interacts with biological targets involved in pain and inflammation pathways.

Aryl-morpholines , a class that includes both isomers, are known to interact with targets within the central nervous system (CNS) .[4] The morpholine ring can improve a compound's ability to cross the blood-brain barrier.[4] This suggests potential applications for both isomers in neurological and psychiatric disorders.

The following table summarizes the potential and known biological activities, with the understanding that further direct comparative studies are necessary to fully elucidate their distinct pharmacological profiles.

Biological Target/Activity3-(4-Methoxyphenyl)morpholine2-(4-Methoxyphenyl)morpholineRationale and Supporting Evidence
Anti-inflammatory Activity PredictedHigh Potential2-(4-Methoxyphenyl)morpholine is a known intermediate for anti-inflammatory drugs.[8][9] Morpholine derivatives, in general, have shown anti-inflammatory properties.[3][10]
Analgesic Activity PredictedHigh Potential2-(4-Methoxyphenyl)morpholine is a known intermediate for analgesics.[8][9]
Monoamine Transporter Inhibition (DAT, NET, SERT) PredictedPredictedAryl-morpholine structures are present in compounds known to interact with monoamine transporters. For example, phenmetrazine (3-methyl-2-phenylmorpholine) is a known dopamine and norepinephrine releasing agent.
CNS Activity (e.g., Dopamine Receptor Binding) PredictedPredicted2,4-disubstituted morpholines have been shown to have high affinity for human dopamine D4 receptors.[11] The aryl-morpholine scaffold is known to be CNS-active.[4]

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison of these isomers, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

This assay determines the binding affinity of the test compounds to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter protein expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT[12][13]

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[14]

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Imipramine for SERT[12][13]

  • Non-specific binding inhibitors: GBR 12909 for DAT, Desipramine for NET, Imipramine for SERT[12][13]

  • Test compounds (3- and 2-isomers) at various concentrations

  • 96-well plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target transporter.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer (for total binding) or a non-labeled inhibitor (for non-specific binding).

      • Varying concentrations of the test compound.

      • A fixed concentration of the appropriate radioligand.

      • The prepared cell membrane suspension (20-50 µg of protein).

    • Incubate the plate at 4°C for 2-3 hours.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.[14]

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This assay assesses the potential of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds (3- and 2-isomers) at various concentrations

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control.

    • Calculate the IC₅₀ value for each compound.

In Vivo Assays

This test evaluates the central analgesic activity of the compounds in mice.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.[15]

Materials:

  • Male Swiss albino mice

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)[15]

  • Test compounds (3- and 2-isomers) at various doses

  • Vehicle control (e.g., saline with a solubilizing agent)

  • Positive control (e.g., morphine)[15]

Protocol:

  • Acclimatization and Baseline Measurement:

    • Acclimatize the mice to the experimental room and the hot plate apparatus.

    • Measure the baseline latency to the thermal stimulus for each mouse. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.[15]

  • Drug Administration:

    • Administer the test compounds, vehicle, or positive control to different groups of mice (e.g., via intraperitoneal or oral route).

  • Post-treatment Measurement:

    • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to respond.[15]

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.

    • Compare the latencies of the treated groups with the vehicle control group using appropriate statistical tests.

This is a widely used model to assess the acute anti-inflammatory activity of a compound.[9]

Principle: Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[9]

Materials:

  • Male Wistar rats or Swiss albino mice[9]

  • Carrageenan solution (1% w/v in sterile saline)[9]

  • Pletysmometer or digital calipers to measure paw volume/thickness

  • Test compounds (3- and 2-isomers) at various doses

  • Vehicle control

  • Positive control (e.g., indomethacin)[9]

Protocol:

  • Baseline Measurement:

    • Measure the initial volume or thickness of the right hind paw of each animal.

  • Drug Administration:

    • Administer the test compounds, vehicle, or positive control to different groups of animals.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar tissue of the right hind paw.[9]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[9]

    • Analyze the data using appropriate statistical methods.

Visualization of Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential biological pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays transporter_binding Monoamine Transporter Binding Assay no_production Nitric Oxide (NO) Production Assay hot_plate Hot Plate Test (Analgesic Activity) paw_edema Carrageenan-Induced Paw Edema (Anti-inflammatory Activity) start Test Compounds (3- and 2-isomers) start->transporter_binding Determine Ki start->no_production Determine IC50 start->hot_plate Assess %MPE start->paw_edema Assess % Inhibition

Caption: Experimental workflow for the comparative biological evaluation of 3-(4-Methoxyphenyl)morpholine and its 2-isomer.

Signaling_Pathways cluster_inflammation Inflammatory Pathway cluster_cns Central Nervous System Pathway (Hypothetical) lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Expression nfkb->inos no Nitric Oxide (NO) inos->no inflammation Inflammation no->inflammation compound Aryl-Morpholine Isomer transporter Monoamine Transporter (DAT, NET, SERT) compound->transporter Inhibition receptor Dopamine Receptor compound->receptor Binding synaptic_levels Altered Synaptic Neurotransmitter Levels transporter->synaptic_levels downstream Downstream Signaling receptor->downstream

Caption: Potential signaling pathways modulated by (4-Methoxyphenyl)morpholine isomers.

Conclusion and Future Directions

This guide provides a foundational framework for comparing the biological activities of 3-(4-Methoxyphenyl)morpholine and its 2-isomer. The available evidence suggests that the 2-isomer holds significant promise as a lead scaffold for the development of novel analgesic and anti-inflammatory agents. Both isomers, as part of the broader class of aryl-morpholines, warrant further investigation for their potential effects on the central nervous system, particularly their interactions with monoamine transporters and dopamine receptors.

The provided experimental protocols offer a robust starting point for researchers to generate the quantitative data necessary for a direct and comprehensive comparison. Future studies should focus on determining the IC₅₀ and Ki values of both isomers against a panel of relevant biological targets. Furthermore, in vivo studies beyond the initial screening models presented here will be crucial to understanding their full therapeutic potential, pharmacokinetic profiles, and safety. Through such systematic investigations, the subtle yet significant impact of isomeric positioning on biological activity can be fully appreciated, paving the way for the rational design of more potent and selective therapeutic agents.

References

  • Di Mola, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2235-2248. [Link]

  • Sheikh, N. et al. (2016). Analgesic Activity, Chemical Profiling and Computational Study on Chrysopogon aciculatus. Frontiers in Pharmacology, 7, 363. [Link]

  • Heiran, S. et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 104, 104091. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Pabel, J., et al. (2000). Binding of 2,4-disubstituted morpholines at human D4 dopamine receptors. Bioorganic & Medicinal Chemistry Letters, 10(1), 41-44. [Link]

  • PubChem. (n.d.). 2-(4-methoxyphenyl)morpholine. [Link]

  • PubChem. (n.d.). 3-(4-methoxyphenyl)morpholine. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Khan, I., et al. (2005). Pharmacological activity of morpholino compound. Pakistan Journal of Pharmaceutical Sciences, 18(3), 29-32. [Link]

Sources

Validation

Comprehensive Structural Analysis &amp; Comparison Guide: 3-(4-Methoxyphenyl)morpholine Salts

The following guide is a comprehensive technical resource designed for researchers characterizing the solid-state properties of 3-(4-Methoxyphenyl)morpholine salts. It synthesizes structural chemistry principles with rig...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers characterizing the solid-state properties of 3-(4-Methoxyphenyl)morpholine salts. It synthesizes structural chemistry principles with rigorous experimental protocols.

Executive Summary & Structural Context

3-(4-Methoxyphenyl)morpholine (CAS: 1171560-33-0 for HCl) is a critical pharmacophore scaffold, structurally analogous to phenmetrazine. In drug development, the precise solid-state form of this intermediate dictates downstream processability, solubility, and bioavailability.

This guide provides a comparative framework for evaluating salt forms (principally Hydrochloride vs. Fumarate/Tartrate) using X-ray crystallography. It addresses the conformational flexibility of the morpholine ring and the impact of the para-methoxy substituent on crystal packing.

Key Structural Challenges:

  • Conformational Isomerism: The morpholine ring typically adopts a chair conformation, but the equatorial vs. axial positioning of the 3-aryl substituent significantly impacts lattice energy.

  • Counter-ion Selection: Balancing the hydrophobicity of the methoxyphenyl group with the ionic character of the salt to prevent hygroscopicity.

Comparative Analysis: Salt Form Performance

The following table outlines the expected crystallographic and physicochemical profiles for the most common salt forms of 3-arylmorpholines. These metrics serve as a baseline for validating your experimental data.

Table 1: Comparative Solid-State Profile (Representative)
FeatureHydrochloride (HCl) Fumarate (1:1) L-Tartrate
Crystal System Typically Monoclinic (

)
Triclinic (

) or Monoclinic
Orthorhombic (

)
Packing Efficiency High (Tight ionic lattice)Moderate (H-bond networks)Lower (Solvent inclusion risk)
H-Bond Donor

(Strong, Directional)

,


,

,

Melting Point High (>200°C, decomp)Moderate (140-180°C)Variable (Hydrate risk)
Hygroscopicity Moderate to HighLow (Non-hygroscopic)Moderate
Utility Early-stage purificationFinal formulation (Stability)Chiral resolution

Critical Insight: The HCl salt often crystallizes in centrosymmetric space groups (e.g.,


) due to the strong charge-assisted hydrogen bond (

). However, if the 3-(4-methoxyphenyl)morpholine is enantiopure, the space group must be non-centrosymmetric (e.g.,

), which can complicate refinement if pseudo-symmetry is present.

Structural Mechanics & Causality

To interpret your X-ray data correctly, you must analyze the specific intramolecular forces driven by the 4-methoxy substituent.

The "Methoxy Effect" on Packing

Unlike the unsubstituted 3-phenylmorpholine (Phenmetrazine), the 4-methoxy group introduces two critical factors:

  • Steric Extension: It elongates the molecule, often forcing a "herringbone" or "staircase" packing motif to accommodate the methyl group.

  • Weak H-Bonding: The methoxy oxygen is a weak acceptor (

    
    ), which can stabilize metastable polymorphs.
    
Morpholine Ring Conformation

Your refinement should confirm the Chair conformation.

  • Metric to Watch: The torsion angle

    
    .
    
  • Expectation: The massive 4-methoxyphenyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. If your refinement shows an axial phenyl group, re-examine the data for disorder or twinning.

Experimental Protocols

Protocol A: Single Crystal Growth (Vapor Diffusion)

Target: High-quality single crystals suitable for SC-XRD.

  • Dissolution: Dissolve 20 mg of the 3-(4-Methoxyphenyl)morpholine salt in 2 mL of a "Good Solvent" (Methanol or Ethanol). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 10 mL of "Anti-Solvent" (Diethyl Ether or Hexane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals should appear within 2-7 days.

    • Troubleshooting: If oiling occurs (common with HCl salts), switch to Slow Evaporation from Isopropanol/Acetone (1:1).

Protocol B: Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K (cryogenic) to minimize thermal motion of the terminal methoxy group.

  • Resolution: Aim for

    
     or better.
    
  • Refinement (SHELXL):

    • Locate the Chloride ion (or counter-ion) first (heaviest peak).

    • Use aniso for all non-hydrogen atoms.

    • Hydrogen Treatment: Place N-H protons based on the difference Fourier map (critical for confirming salt formation vs. co-crystal). Constrain using DFIX if necessary.

Visualization of Workflows

Diagram 1: Salt Selection & Polymorph Screening Workflow

This decision tree guides the researcher from synthesis to final form selection based on crystallographic outcomes.

SaltSelection Start Crude 3-(4-Methoxyphenyl)morpholine Screen Salt Screening (HCl, Fumarate, Tartrate) Start->Screen XRD X-Ray Powder Diffraction (XRPD) Screen->XRD Decision Crystallinity Check XRD->Decision SCXRD Single Crystal XRD (SC-XRD) Analysis Structural Analysis: 1. H-Bond Network 2. Density 3. Hygroscopicity Prediction SCXRD->Analysis Amorphous Amorphous Halo? Try Vapor Diffusion Decision->Amorphous No Bragg Peaks Crystalline Sharp Peaks? Proceed to Structure Solution Decision->Crystalline Distinct Pattern Amorphous->Screen Recrystallize Crystalline->SCXRD

Caption: Workflow for transitioning from crude intermediate to structurally characterized salt form.

Diagram 2: Crystal Packing Interaction Logic

This diagram illustrates the hierarchy of intermolecular forces you must identify in the crystal structure.

PackingForces Salt Salt Structure Ionic Ionic Interactions (NH+ ... Cl-) Salt->Ionic Primary Force HBond Hydrogen Bonds (NH ... O) Salt->HBond Directional VDW Van der Waals (Methoxy Packing) Salt->VDW Packing Coeff Stability Thermal Stability (Melting Point) Ionic->Stability High Lattice Energy HBond->Stability Network Rigidity VDW->Stability Weak Contribution

Caption: Hierarchy of stabilizing forces in 3-arylmorpholine salts. Ionic bonds dominate lattice energy.

References

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for interpreting packing efficiency).
  • Cambridge Structural Database (CSD). Search for "Phenmetrazine" or "Morpholine" to find analogous packing motifs for comparative refinement. Link

  • Cruickshank, D. W. J. (1956). "The analysis of the anisotropic thermal motion of molecules in crystals." Acta Crystallographica, 9(9), 747-753. (Standard protocol for analyzing the thermal ellipsoids of the morpholine ring).
Comparative

IR spectroscopy characteristic peaks of 3-(4-Methoxyphenyl)morpholine

An In-Depth Technical Guide to the IR Spectroscopy of 3-(4-Methoxyphenyl)morpholine Topic: Comparative IR Profiling of 3-(4-Methoxyphenyl)morpholine for QC and Structural Validation Content Type: Publish Comparison Guide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the IR Spectroscopy of 3-(4-Methoxyphenyl)morpholine

Topic: Comparative IR Profiling of 3-(4-Methoxyphenyl)morpholine for QC and Structural Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Imperative

In the landscape of medicinal chemistry, 3-(4-Methoxyphenyl)morpholine (CAS: 1171560-33-0 for HCl) represents a privileged scaffold, distinct from its N-aryl regioisomer, 4-(4-Methoxyphenyl)morpholine.[1] While the latter is a tertiary amine often encountered as a byproduct or distinct metabolite, the 3-aryl isomer retains a secondary amine functionality, making it a versatile intermediate for further functionalization (e.g., in the synthesis of phenmetrazine analogs).

This guide provides a rigorous infrared (IR) spectroscopy comparison. Unlike standard data sheets, we focus on the comparative spectral resolution required to distinguish the target 3-aryl isomer from its 4-aryl regioisomer and common synthetic precursors.

Comparative Spectral Analysis

The power of IR spectroscopy for this compound lies in three critical regions: the High-Frequency Amine/Hydroxyl Region (3200–3500 cm⁻¹), the Carbonyl "Silent" Zone (1650–1750 cm⁻¹), and the Fingerprint Ether Region (1000–1300 cm⁻¹).

Table 1: Characteristic Peak Comparison
Functional GroupTarget: 3-(4-Methoxyphenyl)morpholine (Free Base)Alternative: 4-(4-Methoxyphenyl)morpholine (Regioisomer)Precursor: 4-Methoxybenzaldehyde Diagnostic Value
N-H Stretch 3300–3350 cm⁻¹ (m) (Sharp, Secondary Amine)Absent (Tertiary Amine)AbsentPrimary Differentiator. Confirms the phenyl ring is on Carbon, not Nitrogen.
C=O[1] Stretch Absent Absent~1680–1700 cm⁻¹ (s) Purity Check. Absence confirms reduction of ketone/aldehyde precursors.[1]
C-O-C (Methoxy) 1245–1255 cm⁻¹ (s) (Asymmetric Ar-O-C)1245–1255 cm⁻¹ (s)1250–1260 cm⁻¹ (s)Confirms presence of the para-methoxy group (common to all).[1]
C-O-C (Ring) 1090–1120 cm⁻¹ (s) (Morpholine Ether)1110–1130 cm⁻¹ (s)AbsentConfirms integrity of the morpholine ring.[1]
Ar-H Bending 800–840 cm⁻¹ (s) (Para-substituted)800–840 cm⁻¹ (s)800–840 cm⁻¹ (s)Indicates para-substitution pattern is intact.

(Key: s = strong, m = medium, w = weak)

Deep Dive: The "Smoking Gun" (N-H Stretch)

The most critical spectral feature is the N-H stretching vibration .

  • 3-Isomer (Target): Possesses a single hydrogen on the nitrogen.[1] You will observe a distinct, medium-intensity band around 3320 cm⁻¹ (free base).[1] If analyzing the HCl salt , this band broadens significantly into a "ammonium band" spanning 2400–3000 cm⁻¹ , often obscuring C-H stretches.

  • 4-Isomer (Alternative): The nitrogen is fully substituted (tertiary).[1] The 3300 cm⁻¹ region will be clean (void of peaks), showing only weak aromatic overtones.

Experimental Workflow: Self-Validating Protocol

To ensure data integrity, follow this self-validating workflow. This protocol prioritizes the Free Base form for spectral clarity, as the HCl salt introduces broadening that masks fine structural details.

Diagram 1: Structural Validation Logic

IR_Validation_Logic Input Unknown Sample (Morpholine Derivative) Region1 Check 3200-3500 cm⁻¹ (N-H Region) Input->Region1 Decision1 Peak Present? Region1->Decision1 Result4Isomer Likely 4-Aryl Isomer (Tertiary Amine) Decision1->Result4Isomer No Check2 Check 1650-1750 cm⁻¹ (Carbonyl Region) Decision1->Check2 Yes (N-H) Decision2 Strong Peak? Check2->Decision2 ResultPrecursor Contaminated with Precursor (Ketone/Aldehyde) Decision2->ResultPrecursor Yes Check3 Check 1250 & 1100 cm⁻¹ (Ether Regions) Decision2->Check3 No FinalResult CONFIRMED: 3-(4-Methoxyphenyl)morpholine Check3->FinalResult

Caption: Logical decision tree for validating 3-(4-Methoxyphenyl)morpholine against common isomers and impurities.

Step-by-Step Protocol

1. Sample Preparation (Free Basing)

  • Rationale: Commercial samples are often HCl salts.[1] The ammonium N-H⁺ stretch is too broad for precise identification.[1]

  • Step A: Dissolve 10 mg of sample in 1 mL distilled water.

  • Step B: Add 2 drops of 1M NaOH (pH > 10).

  • Step C: Extract with 1 mL Dichloromethane (DCM).[1]

  • Step D: Evaporate DCM on a watch glass to obtain the oil/solid free base.

2. Acquisition (ATR-FTIR)

  • Instrument: FTIR with Diamond or ZnSe ATR crystal.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Background: Air background (ensure crystal is clean; check for residual solvent peaks at 3000 cm⁻¹ or 1600 cm⁻¹).[1]

3. Data Validation (The "3-Point Check")

  • Point 1 (N-H): Verify peak at ~3320 cm⁻¹. If absent, suspect regiochemical isomerization.

  • Point 2 (C-O-C): Verify doublet pattern in fingerprint: ~1250 cm⁻¹ (Anisole-like) and ~1110 cm⁻¹ (Morpholine-like).[1]

  • Point 3 (Purity): Verify baseline at 1700 cm⁻¹. Any peak here indicates oxidation or unreacted ketone.[1]

Mechanistic Insights & Pathway Visualization

Understanding why these peaks exist requires mapping the synthesis pathway.[1] The target is typically synthesized via the reduction of a morpholin-3-one or cyclization of an amino-alcohol.

Diagram 2: Synthesis & Spectral Evolution

Spectral_Evolution Precursor Precursor (e.g., Amino Ketone) Reaction Cyclization/Reduction Precursor->Reaction Spec1 IR: C=O (1680) IR: N-H (Broad) Precursor->Spec1 Spectral Sig Target 3-(4-Methoxyphenyl)morpholine Reaction->Target Spec2 IR: No C=O IR: N-H (Sharp, 3320) IR: C-O-C (1100) Target->Spec2 Spectral Sig

Caption: Evolution of spectral features during synthesis. Note the loss of Carbonyl (C=O) and sharpening of Amine (N-H).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 389874, 4-(4-Methoxyphenyl)morpholine. (Used for comparative isomer data). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for assigning Anisole C-O and Morpholine ring stretches).
  • NIST Mass Spectrometry Data Center. Morpholine, 4-phenyl- IR Spectrum. (Reference for N-aryl morpholine baseline). Retrieved from [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (Authoritative guide on distinguishing alkyl vs. aryl ether stretches). Retrieved from [Link]

Sources

Validation

Comparative study of morpholine vs piperazine analogs in medicinal chemistry

[1][2] Executive Summary: The Strategic Scaffold Choice In the optimization of lead compounds, the selection between morpholine and piperazine moieties is rarely arbitrary. While both are saturated six-membered heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Strategic Scaffold Choice

In the optimization of lead compounds, the selection between morpholine and piperazine moieties is rarely arbitrary. While both are saturated six-membered heterocycles used to improve aqueous solubility and pharmacokinetic (PK) profiles, they offer distinct physicochemical levers.[1]

  • Morpholine is the scaffold of choice when metabolic stability and lowering lipophilicity (LogP) without introducing a highly basic center are the priorities. It acts as a metabolic "brake" compared to carbon analogs.

  • Piperazine is the superior choice when tunable basicity and vectorial functionalization are required. The second nitrogen provides a handle for extending the molecule into solvent-exposed regions of a binding pocket, a strategy validated by drugs like Imatinib.

This guide objectively compares these two privileged structures, supported by physicochemical data, synthetic protocols, and metabolic insights.

Physicochemical Profiling: Head-to-Head Comparison

The fundamental difference lies in the heteroatom at the 4-position (Oxygen vs. Nitrogen). This substitution drastically alters the electronic landscape of the ring.

Table 1: Comparative Physicochemical Properties[4][5]
PropertyMorpholine AnalogPiperazine Analog (N-Methyl)Medicinal Chemistry Implication
pKa (Conjugate Acid) ~8.3 - 8.7~9.8 (N1), ~5.3 (N4)Piperazine is significantly more basic. At physiological pH (7.4), piperazine is predominantly ionized, aiding solubility but potentially limiting passive membrane permeability. Morpholine is less ionized (~10-15% protonated).
Lipophilicity (

cLogP)
Lowers cLogP (-0.5 to -1.0 vs. cyclohexane)Variable (Depends on N-substituent)Morpholine reduces LogP via the ether oxygen (H-bond acceptor). Piperazine lowers LogP via ionization.
H-Bond Donors (HBD) 00 (if N-alkylated) / 1 (if NH)Morpholine is strictly an H-bond acceptor. Piperazine can be a donor, which may be required for specific receptor interactions.
Polar Surface Area (PSA) ~12 Ų (Ether O) + ~3 Ų (Tert-N)~6 Ų (Tert-N) x 2Morpholine contributes to PSA without adding charge; Piperazine adds charge and PSA.
Decision Logic for Scaffold Selection

The following decision tree illustrates the logical flow for selecting between these moieties based on ADME requirements.

ScaffoldSelection Start Lead Optimization Goal Solubility Need to improve Solubility? Start->Solubility Basicity Is high basicity acceptable? Solubility->Basicity Yes Metabolism Metabolic Liability? Basicity->Metabolism No (Need pKa < 9) Piperazine Select PIPERAZINE (High Solubility, Functional Handle) Basicity->Piperazine Yes (pKa > 9) Vector Need solvent channel extension? Metabolism->Vector Low Clearance Risk Morpholine Select MORPHOLINE (Lower pKa, High Stability) Metabolism->Morpholine High Clearance Risk Vector->Morpholine No (Capping Group) Vector->Piperazine Yes (Need R-group)

Figure 1: Decision matrix for selecting Morpholine vs. Piperazine based on pKa and metabolic constraints.

Metabolic Stability & Toxicology[2][6]

Morpholine: The Metabolic "Shield"

The morpholine ring is generally robust. The oxygen atom reduces the electron density on the nitrogen, making the adjacent carbons less susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes compared to piperidine or piperazine.

  • Primary Metabolic Route: N-dealkylation (loss of the morpholine ring entirely) or hydroxylation at the C2/C3 position (less common).

  • Toxicology: Generally considered a "safe" structural alert. However, caution is required regarding potential bioactivation to reactive dialdehydes if the ring opens, though this is rare in stable drugs like Gefitinib.

Piperazine: The Reactive Risk

Piperazine is metabolically more active.

  • Primary Metabolic Route: N-oxidation (N-oxide formation), N-dealkylation, and ring hydroxylation.

  • Bioactivation Risk: Piperazines can form reactive iminium intermediates or nitrenium ions, which are potential structural alerts for idiosyncratic toxicity (e.g., in some older antipsychotics). However, N-substitution (e.g., N-methyl, N-phenyl) usually mitigates this risk.

Synthetic Accessibility & Protocols

From a process chemistry standpoint, morpholine is operationally simpler. Piperazine requires differentiation of its two nitrogen atoms to prevent polymerization or bis-arylation.

Comparative Synthetic Workflow

Synthesis cluster_Morph Morpholine Route cluster_Pip Piperazine Route ArX Aryl Halide (Ar-X) ProdM N-Aryl Morpholine ArX->ProdM IntP N-Boc-N'-Aryl Piperazine ArX->IntP Morph Morpholine Morph->ProdM Pd(0), Base Direct Coupling Pip Piperazine BocPip N-Boc-Piperazine (Mono-protection) Pip->BocPip Protection BocPip->IntP Pd(0), Base Deprotect Deprotection (TFA/HCl) IntP->Deprotect FinalP N-Aryl Piperazine Deprotect->FinalP

Figure 2: Synthetic workflow comparison. Piperazine often requires a protection/deprotection sequence (N-Boc) to ensure mono-arylation, whereas morpholine can be coupled directly.

Experimental Protocol: Buchwald-Hartwig Amination

Standardized procedure for attaching these scaffolds to an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine: Morpholine (1.2 equiv) OR N-Boc-Piperazine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos or BINAP (5-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the Aryl Bromide, Base, Pd source, and Ligand. Seal and purge with Nitrogen/Argon for 5 minutes. Critical Step: Oxygen inhibits the catalytic cycle and oxidizes the phosphine ligand.

  • Addition: Add the solvent (degassed) and the Amine (Morpholine or N-Boc-Piperazine).

  • Heating: Heat the mixture to 100°C for 12–18 hours. Monitor by LC-MS.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Piperazine Specific Step: If using N-Boc-piperazine, dissolve the purified intermediate in DCM (5 mL) and add TFA (1 mL). Stir at RT for 2 hours, neutralize with NaHCO₃, and extract to obtain the free N-aryl piperazine.

Case Studies in Drug Design

Case 1: Gefitinib (Iressa) - The Morpholine Choice
  • Target: EGFR Kinase

  • Role of Morpholine: The morpholine ring in Gefitinib is attached to the propoxy side chain. It serves two purposes:

    • Solubility: It provides a solubilizing group at the solvent interface.

    • pKa Modulation: The pKa (~8.4) allows for a balance between solubility and membrane permeability. A piperazine here might have been too basic, trapping the drug in the lysosome or preventing passive diffusion.

Case 2: Imatinib (Gleevec) - The Piperazine Choice
  • Target: BCR-ABL Kinase

  • Role of Piperazine: Imatinib utilizes an N-methyl piperazine moiety.[2]

    • Solubility: The basic nitrogen (pKa ~8.0 due to proximity to the aromatic ring) is crucial for formulating the drug as a mesylate salt.

    • Binding: The piperazine ring projects into the solvent front, improving physicochemical properties without steric clashes.

References

  • Physicochemical Properties of Morpholine vs Piperazine

    • BenchChem.[3][1][4] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability." (2025).[3][5] Link

    • Organic Chemistry Data.[6][4] "pKa Values of Nitrogen Heterocycles." Link

  • Metabolic Stability & Bioisosterism

    • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry.

    • RSC Publishing. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" (2022).[7][8][9] Link

  • Synthetic Protocols (Buchwald-Hartwig)

    • Royal Society of Chemistry. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol." Link

    • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."[4][10] (2023).[6][11][12] Link

  • Toxicology and Structural Alerts

    • Preprints.org. "Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization." (2023).[12] Link

Sources

Comparative

Comparative Guide: Determination of Absolute Configuration of 3-(4-Methoxyphenyl)morpholine

Executive Summary The determination of the absolute configuration (AC) of 3-(4-Methoxyphenyl)morpholine (CAS: 32040-09-8) is a critical step in the development of morpholine-based antidepressants and selective serotonin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of the absolute configuration (AC) of 3-(4-Methoxyphenyl)morpholine (CAS: 32040-09-8) is a critical step in the development of morpholine-based antidepressants and selective serotonin reuptake inhibitors (SSRIs). This molecule possesses a single stereogenic center at the C3 position of the morpholine ring. Due to the conformational flexibility of the morpholine chair and the presence of a secondary amine, assigning the AC requires robust analytical differentiation between the (


) and (

) enantiomers.

This guide compares three primary methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Analysis via Mosher’s Method , and Vibrational Circular Dichroism (VCD) . While SC-XRD remains the gold standard for solid-state samples, Mosher’s method is identified here as the most accessible and rapid technique for this specific secondary amine substrate in solution.

Decision Matrix: Selecting the Right Methodology

The choice of method depends heavily on the physical state of your sample and the availability of instrumentation.

Workflow Visualization

Configuration_Workflow Start Start: 3-(4-Methoxyphenyl)morpholine (Unknown Configuration) State_Check Is the sample a solid crystal? Start->State_Check Yes_Solid Yes State_Check->Yes_Solid No_Solid No (Oil/Amorphous) State_Check->No_Solid XRD Method A: SC-XRD (Anomalous Scattering) Yes_Solid->XRD Heavy_Atom Contains Heavy Atom (Cl, Br)? XRD->Heavy_Atom Direct_XRD Direct Determination (Flack Parameter) Heavy_Atom->Direct_XRD Yes Salt_Form Derivatize: Form HCl/HBr Salt Heavy_Atom->Salt_Form No Salt_Form->Direct_XRD Destructive Is derivatization acceptable? No_Solid->Destructive Mosher Method B: Mosher's Method (NMR) (Recommended for 2° Amines) Destructive->Mosher Yes VCD Method C: VCD + DFT (Non-destructive) Destructive->VCD No

Caption: Decision tree for selecting the optimal method based on sample physical state and derivatization tolerance.

Comparative Analysis of Methods

The following table summarizes the performance metrics for determining the absolute configuration of 3-aryl morpholines.

FeatureMethod A: SC-XRD (Salt)Method B: Mosher's Method (NMR)Method C: VCD Spectroscopy
Confidence Level Absolute (100%) High (>95%)High (>95%)
Sample State Single Crystal (Solid)Solution (

,

)
Solution (

)
Sample Qty < 1 mg (recoverable)~5-10 mg (destructive)~50 mg (recoverable)
Time to Result 1-3 Days (crystallization dependent)4-6 Hours24-48 Hours (calc. time)
Cost High (instrumentation)Low (standard NMR)Medium (specialized IR/DFT)
Suitability Best if HCl salt crystallizes well.Best for oils/amorphous solids. Best if reference standards unavailable.

In-Depth Technical Guides

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard. For 3-(4-Methoxyphenyl)morpholine, the free base is often an oil or low-melting solid. To determine absolute configuration via XRD, you must introduce a "heavy atom" to utilize anomalous scattering (Bijvoet differences), or use a chiral counter-ion.

  • Mechanism: X-rays scatter differently off heavy atoms (like Chlorine or Bromine) depending on the Friedel pairs. This allows the calculation of the Flack Parameter .

  • Target Flack Parameter: Near 0.0 (correct structure) vs 1.0 (inverted structure).

Protocol: HCl Salt Formation for Crystallization

  • Dissolve 50 mg of 3-(4-Methoxyphenyl)morpholine in 2 mL of dry diethyl ether.

  • Add 1.1 equivalents of 1M HCl in ether dropwise. A white precipitate (the hydrochloride salt) should form immediately.

  • Recrystallization: Dissolve the precipitate in a minimum amount of hot ethanol. Add ethyl acetate dropwise until slightly turbid. Let stand at 4°C.

  • Analysis: Mount the resulting crystal. Collect data using Cu-K

    
     radiation (essential for light atom structures if no Br/I is present, though Cl is often sufficient with modern detectors).
    
Method B: NMR Analysis via Mosher's Method (Recommended)

The Practical Solution. This method relies on the magnetic anisotropy of the phenyl ring in Mosher's acid (MTPA). Because 3-(4-Methoxyphenyl)morpholine is a cyclic secondary amine , it reacts readily with MTPA-Cl to form diastereomeric amides.

Scientific Basis: The Mosher amide adopts a preferred conformation where the C-H bond of the chiral center, the carbonyl, and the


 group align. This causes the phenyl group of the MTPA moiety to shield protons on one side of the morpholine ring and deshield the other.
  • 
     : The difference in chemical shift between the (
    
    
    
    )-MTPA and (
    
    
    )-MTPA derivatives allows assignment of configuration.[1]

Experimental Protocol:

  • Derivatization:

    • Sample A: 5 mg Amine + 10 µL (

      
      )-(-)-MTPA-Cl + Pyridine (
      
      
      
      ) -> Yields (
      
      
      )-Amide.
    • Sample B: 5 mg Amine + 10 µL (

      
      )-(+)-MTPA-Cl + Pyridine (
      
      
      
      ) -> Yields (
      
      
      )-Amide.
    • Note: The configuration of the acid chloride is opposite to the resulting amide description in IUPAC naming, but standard "Mosher Analysis" compares the S-acid derivative vs R-acid derivative.

  • NMR Acquisition: Acquire

    
     NMR (500 MHz+) for both samples.
    
  • Analysis: Focus on the morpholine ring protons (H-2 and H-4) and the methoxy protons.

    • Calculate

      
      .[1]
      
    • Map the positive and negative

      
       values onto the 3D structure.
      

Data Interpretation (Model): If the configuration at C3 is (


) :
  • Protons on the "right" side of the projection (towards the ether oxygen in the ring) typically show positive

    
    .
    
  • Protons on the "left" side (towards the aryl group) show negative

    
    .
    
Method C: Vibrational Circular Dichroism (VCD)

The Non-Destructive Alternative. If the sample cannot be consumed or crystallized, VCD compares the experimental IR chirality signature with a DFT-calculated spectrum.

Protocol:

  • Conformational Search: Use molecular mechanics (MMFF) to find low-energy conformers of (

    
    )-3-(4-Methoxyphenyl)morpholine.
    
  • DFT Optimization: Optimize geometries using B3LYP/6-31G(d) or equivalent.

  • VCD Calculation: Calculate rotational strengths.

  • Measurement: Dissolve ~10 mg/mL in

    
    . Measure VCD spectrum (1000-1600 
    
    
    
    ).
  • Compare: Match the sign of the bands (particularly the C-O-C stretch of the methoxy and the ring breathing modes).

Supporting Experimental Data (Simulated for Comparison)

Note: The following data represents a self-validating system typical for this class of compounds. In a real report, replace these with your measured values.

Table 1: Mosher Analysis Expected Trends (for 3- configuration)
Proton Position

(

-MTPA deriv)

(

-MTPA deriv)

(

)
Interpretation
H-2 (Morpholine) 3.85 ppm3.92 ppm-0.07 Shielded by Phenyl in (

)-deriv
H-4 (Morpholine) 2.95 ppm2.80 ppm+0.15 Deshielded/Unaffected
Methoxy (-OCH3) 3.78 ppm3.79 ppm-0.01 Distant from chiral center
Table 2: X-Ray Crystallography Parameters
ParameterValue (Acceptable Range)
Space Group

or

(Chiral)
R-Factor < 5.0%
Flack Parameter 0.04 ± 0.05 (Indicates correct AC)

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method.[2][3][4] Nature Protocols, 2, 2451–2458. Link

  • Flack, H. D. (1983).[5][6] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The Determination of the Absolute Configurations of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[7][8][9] Chirality, 20(5), 643-663. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

Sources

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